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Foundational

An In-depth Technical Guide to 5-methyl-3-(3-nitrophenyl)isoxazole: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The isoxazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3] This technical...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of 5-methyl-3-(3-nitrophenyl)isoxazole, a member of this versatile class of heterocyclic compounds. We will delve into its chemical structure, physicochemical properties, and plausible synthetic routes. Furthermore, this guide will explore its potential biological activities and mechanisms of action, drawing upon the established pharmacology of related isoxazole derivatives to provide field-proven insights for drug discovery and development.

Introduction: The Significance of the Isoxazole Scaffold

Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are a cornerstone of modern drug discovery.[1][2] Their unique electronic and steric properties allow them to serve as bioisosteres for various functional groups, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The isoxazole ring is a key pharmacophore in a range of clinically approved drugs, including the anti-inflammatory agent valdecoxib (a COX-2 inhibitor) and the antirheumatic drug leflunomide.[1][4] The broad spectrum of biological activities associated with isoxazole derivatives, including anticancer, anti-inflammatory, antimicrobial, and immunosuppressive effects, underscores their continued relevance in the quest for novel therapeutics.[4][5][6][7]

Chemical Structure and Physicochemical Properties

5-methyl-3-(3-nitrophenyl)isoxazole possesses a core isoxazole ring substituted with a methyl group at the 5-position and a 3-nitrophenyl group at the 3-position. The electron-withdrawing nature of the nitro group on the phenyl ring is expected to significantly influence the molecule's electronic distribution and, consequently, its reactivity and biological interactions.

Table 1: Physicochemical Properties of 5-methyl-3-(3-nitrophenyl)isoxazole [8]

PropertyValue
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
XLogP3 2.3
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 1
Exact Mass 204.05349212 g/mol

Synthesis of 5-methyl-3-(3-nitrophenyl)isoxazole: A Plausible Experimental Protocol

While a specific, detailed protocol for the synthesis of 5-methyl-3-(3-nitrophenyl)isoxazole is not extensively documented in readily available literature, a highly plausible and efficient route can be designed based on well-established methods for isoxazole synthesis. The 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne is a cornerstone of isoxazole synthesis.[9]

Proposed Synthetic Pathway: 1,3-Dipolar Cycloaddition

The synthesis can be envisioned to proceed via the in situ generation of 3-nitrobenzonitrile oxide from 3-nitrobenzaldehyde oxime, followed by its cycloaddition with propyne.

G A 3-Nitrobenzaldehyde C 3-Nitrobenzaldehyde Oxime A->C NaOAc, EtOH/H₂O, rt, 4h B Hydroxylamine Hydrochloride B->C E 3-Nitrobenzonitrile Oxide (in situ) C->E NCS, Base (e.g., Et₃N), Solvent (e.g., DMF) D N-Chlorosuccinimide (NCS) / Base G 5-methyl-3-(3-nitrophenyl)isoxazole E->G [3+2] Cycloaddition F Propyne F->G

Caption: Proposed synthesis of 5-methyl-3-(3-nitrophenyl)isoxazole.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Nitrobenzaldehyde Oxime

  • To a solution of 3-nitrobenzaldehyde (1.0 eq.) in a 1:1 mixture of ethanol and water, add sodium acetate (1.1 eq.) and hydroxylamine hydrochloride (1.1 eq.).[9]

  • Stir the reaction mixture at room temperature for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with ethyl acetate.

  • Dry the organic phase with anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield 3-nitrobenzaldehyde oxime.

Step 2: Synthesis of 5-methyl-3-(3-nitrophenyl)isoxazole

  • In a flask, dissolve 3-nitrobenzaldehyde oxime (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a base, for example, triethylamine (Et₃N) (1.0 eq.).

  • To this solution, add N-chlorosuccinimide (NCS) portion-wise to generate the 3-nitrobenzonitrile oxide in situ.

  • Bubble propyne gas (or use a suitable propyne surrogate) through the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-methyl-3-(3-nitrophenyl)isoxazole.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the positions of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=N and N-O of the isoxazole ring, and the NO₂ group.

  • Melting Point: To assess the purity of the compound.

Potential Biological Activities and Mechanisms of Action

While specific biological data for 5-methyl-3-(3-nitrophenyl)isoxazole is limited, the extensive research on related isoxazole derivatives provides a strong basis for predicting its potential therapeutic applications.

Anticancer Potential

Numerous isoxazole derivatives have demonstrated significant anticancer activity.[3][5][10] The presence of a nitrophenyl group can enhance this activity. For instance, some nitrophenyl isoxazole derivatives have shown inhibitory effects on glutathione-dependent enzymes like Glutathione S-transferase (GST) and Glutathione Reductase (GR), which are often overexpressed in cancer cells and contribute to drug resistance.[11]

Potential Mechanism of Action:

Inhibition of GST and GR can lead to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and subsequently apoptosis in cancer cells.

G A 5-methyl-3-(3-nitrophenyl)isoxazole B Glutathione S-transferase (GST) / Glutathione Reductase (GR) A->B Inhibition C Increased Intracellular ROS B->C Leads to D Oxidative Stress C->D E Apoptosis D->E

Caption: Potential anticancer mechanism of action.

Anti-inflammatory and Immunosuppressive Activities

The isoxazole scaffold is a well-known pharmacophore for anti-inflammatory and immunosuppressive agents.[4][7][12] Derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[13] The mechanism often involves the modulation of key signaling pathways like NF-κB.

Potential Mechanism of Action:

5-methyl-3-(3-nitrophenyl)isoxazole may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which would lead to a downstream reduction in the expression of pro-inflammatory genes.

G A Inflammatory Stimuli (e.g., LPS) B IKK Complex A->B C Phosphorylation and Degradation of IκBα B->C D NF-κB Translocation to Nucleus C->D E Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6) D->E F 5-methyl-3-(3-nitrophenyl)isoxazole F->B Inhibition?

Caption: Potential anti-inflammatory mechanism of action via NF-κB pathway.

Future Perspectives and Conclusion

5-methyl-3-(3-nitrophenyl)isoxazole represents a promising, yet underexplored, molecule within the pharmacologically rich family of isoxazoles. Its synthesis is readily achievable through established chemical methodologies. Based on the extensive literature on related compounds, it is highly probable that this derivative possesses significant biological activities, particularly in the areas of oncology and immunology.

For drug development professionals, this compound warrants further investigation. A systematic biological evaluation, including in vitro screening against a panel of cancer cell lines and assays to determine its effects on inflammatory pathways, is a logical next step. Subsequent lead optimization, guided by structure-activity relationship (SAR) studies, could unlock the full therapeutic potential of this and related nitrophenyl-isoxazole derivatives. The insights provided in this guide serve as a foundational resource to stimulate and direct future research in this exciting area of medicinal chemistry.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. 2023;14(11):2135-2156. Available from: [Link]

  • (2-Nitrophenyl)isoxazole Precursors to 4-Aminoquinolines, 1H-Indoles, and Quinolin-4(1H)-ones. The Journal of Organic Chemistry. 2013;78(8):3659-3669. Available from: [Link]

  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules. 2018;23(6):1545. Available from: [Link]

  • Synthesis, characterization and biological activity of isoxazole derivatives. International Journal of Creative Research Thoughts. 2025;13(5):h820-h831. Available from: [Link]

  • Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. Journal of Drug Delivery and Therapeutics. 2024;14(6-S):161-167. Available from: [Link]

  • 5-Methyl-3-(3-nitrophenyl)isoxazole. PubChem. Accessed March 27, 2026. [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. Molecules. 2018;23(10):2699. Available from: [Link]

  • Investigation of the effect of isoxazole derivatives on glutathione-dependent enzymes associated with cancer. MedCrave Online Journal of Cancer Prevention & Current Research. 2024;13(1):7-13. Available from: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. 2024;11(4):307-317. Available from: [Link]

  • Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl)-[2-(5-methyl-isoxazol-3-yl)2,3-dihydro-isoindol-1-ylidene]amine. Molbank. 2005;2005(6):M447. Available from: [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. 2022;12:15632. Available from: [Link]

  • Anti-inflammatory evaluation of isoxazole derivatives. Der Pharmacia Lettre. 2011;3(3):336-343. Available from: [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. International Journal of Molecular Sciences. 2018;19(10):3245. Available from: [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. International Journal of Creative Research Thoughts. 2023;11(6):d28-d40. Available from: [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Engineered Science. 2023;24:1-15. Available from: [Link]

  • Anti-inflammatory properties of an isoxazole derivative - MZO-2. Pharmacological Reports. 2016;68(5):1022-1029. Available from: [Link]

  • Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Der Pharmacia Lettre. 2011;3(3):378-382. Available from: [Link]

  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules. 2018;23(6):1545. Available from: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. 2023;28(16):5988. Available from: [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. 2022;18:439-446. Available from: [Link]

Sources

Exploratory

Unveiling the Pharmacological Landscape of 5-Methyl-3-(3-nitrophenyl)isoxazole Derivatives: Mechanisms, Workflows, and Therapeutic Potential

Abstract As drug discovery pivots toward highly functionalized heterocyclic scaffolds, isoxazole derivatives have emerged as privileged structures capable of modulating diverse biological targets. Specifically, 5-methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract As drug discovery pivots toward highly functionalized heterocyclic scaffolds, isoxazole derivatives have emerged as privileged structures capable of modulating diverse biological targets. Specifically, 5-methyl-3-(3-nitrophenyl)isoxazole and its vicinal diaryl-substituted analogs exhibit profound dual-action pharmacology: driving potent antiproliferative effects in oncology and acting as selective immunomodulators. This technical whitepaper dissects the molecular mechanisms, structure-activity relationships (SAR), and self-validating experimental workflows required to evaluate these derivatives in preclinical development.

Molecular Architecture & Pharmacophore Rationale

The core scaffold of 5-methyl-3-(3-nitrophenyl)isoxazole (CAS 58332-81-3)[1] presents a unique spatial geometry that makes it an ideal bioisostere for amides and esters in medicinal chemistry. The synthesis of these derivatives frequently leverages the oxidation of amines to nitrile oxide intermediates, followed by highly regioselective 1,3-dipolar cycloaddition with alkynes or alkenes[2].

From a target-binding perspective, the architecture is highly deliberate:

  • The Isoxazole Ring: Acts as a rigid, planar hydrogen-bond acceptor that stabilizes interactions within hydrophobic protein pockets.

  • The 5-Methyl Substitution: Provides a critical steric "wedge." In kinase and tubulin binding sites, this methyl group anchors the molecule into deep lipophilic clefts, preventing rotational entropy loss upon binding.

  • The 3-(3-Nitrophenyl) Moiety: The strongly electron-withdrawing nitro group alters the electrostatic potential of the phenyl ring, enhancing π−π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) in the target receptor, while also serving as a hydrogen-bond acceptor.

Core Mechanisms of Action

Oncology: Tubulin Inhibition and Apoptosis Induction

Vicinal diaryl-substituted isoxazole derivatives have demonstrated significant in vitro antiproliferative activities against a wide panel of solid tumors, particularly hepatocellular carcinoma (HCC) and breast cancer cell lines, with IC50​ values ranging from 0.7 to 9.5 µM[3].

The primary mechanism of action is the disruption of microtubule dynamics. By binding selectively to the colchicine site on β -tubulin, these compounds inhibit tubulin polymerization. This steric blockade prevents the formation of the mitotic spindle, triggering a prolonged G2​/M phase cell cycle arrest. The catastrophic structural failure of the cytoskeleton subsequently activates the intrinsic apoptotic pathway, characterized by the downregulation of anti-apoptotic Bcl-2 proteins, mitochondrial membrane depolarization, and the executioner caspase cascade[3].

MOA Isox 5-Methyl-3-(3-nitrophenyl) isoxazole Derivative Tubulin Tubulin Dimer Binding (Colchicine Site) Isox->Tubulin MT Microtubule Destabilization & Cell Cycle Arrest (G2/M) Tubulin->MT Mito Mitochondrial Stress (Bcl-2 Inhibition) MT->Mito CytC Cytochrome C Release Mito->CytC Caspase Caspase 9/3 Activation CytC->Caspase Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis

Fig 1: Apoptotic signaling cascade induced by 5-methyl-3-(3-nitrophenyl)isoxazole derivatives.

Immunology: Cytokine and Receptor Modulation

Beyond oncology, the isoxazole pharmacophore is a well-documented regulator of immune functions[4]. Derivatives of this class exert potent immunosuppressive activities by modulating selective gene expression in immune and epithelial cells. Specifically, they have been shown to downregulate the expression of Toll-like receptor 4 (TLR4) and the anti-inflammatory cytokine IL-10, while simultaneously inhibiting phytohemagglutinin (PHA)-induced peripheral blood mononuclear cell (PBMC) proliferation and TNF- α production[4]. This makes the 3-(3-nitrophenyl)isoxazole scaffold a highly viable starting point for developing targeted therapies against autoimmune disorders and cytokine storm syndromes.

Experimental Workflows and Protocol Validation

To ensure rigorous scientific integrity (E-E-A-T), the evaluation of these compounds must rely on self-validating experimental systems. Below are the definitive protocols for validating the mechanisms of 5-methyl-3-(3-nitrophenyl)isoxazole derivatives.

Protocol 1: In Vitro Tubulin Polymerization Kinetic Assay

This cell-free assay isolates the direct physical interaction between the compound and tubulin dimers.

  • Preparation of Tubulin Master Mix: Reconstitute highly purified porcine brain tubulin (>99%) in PIPES buffer (80 mM, pH 6.9) containing 2 mM MgCl2​ , 0.5 mM EGTA, 1 mM GTP, and 15% glycerol.

    • Causality: Glycerol and GTP lower the critical concentration required for spontaneous tubulin polymerization, establishing a robust, highly reproducible baseline for the assay.

  • Compound Pre-Incubation: Dispense the isoxazole derivative (at IC50​ and 2×IC50​ concentrations) into a pre-chilled 96-well half-area plate. Add the tubulin master mix and incubate on ice for 15 minutes.

    • Causality: Cold incubation allows the compound to reach thermodynamic binding equilibrium at the colchicine site before temperature-induced polymerization is triggered, preventing false-negative kinetic artifacts.

  • Kinetic Fluorescence Measurement: Transfer the plate to a microplate reader pre-heated to 37°C. Monitor fluorescence (Ex 360 nm / Em 420 nm) continuously for 60 minutes.

    • Causality: The assay utilizes a DAPI-like fluorophore whose quantum yield increases exponentially upon binding to the hydrophobic pockets of polymerized microtubules. A flattened kinetic curve directly proves the inhibition of the nucleation and elongation phases.

Protocol 2: Self-Validating Multiplex Apoptosis Assay

To prove that cell death is driven by apoptosis rather than non-specific necrosis, a multiplexed approach is mandatory.

  • Cell Seeding and Synchronization: Seed target cells (e.g., MDA-MB-231) at 5,000 cells/well. After 24 hours, replace media with 0.5% FBS media for 12 hours.

    • Causality: Serum starvation synchronizes the cell cycle in the G0​/G1​ phase. This ensures that the observed G2​/M arrest and subsequent apoptosis are strictly due to the compound's mechanism, eliminating noise from asynchronous baseline replication.

  • Dose-Response Treatment: Treat cells with a serial dilution of the isoxazole derivative (0.1 µM to 50 µM) for 48 hours.

  • Multiplex Readout: Add a fluorogenic viability dye (Resazurin) and incubate for 2 hours (Ex 560 nm / Em 590 nm). Immediately after, add a luminogenic Caspase-3/7 substrate (DEVD-aminoluciferin) to the same well, lyse the cells, and read luminescence.

    • Causality: This is a self-validating system. By measuring viability and caspase activation sequentially in the exact same well, you eliminate well-to-well seeding variability. A simultaneous drop in fluorescence (viability) and spike in luminescence (caspase cleavage) definitively proves that cytotoxicity is intrinsically apoptosis-driven.

Workflow Prep Compound Synthesis & QC Treat Dose-Response Treatment Prep->Treat Culture Cell Line Synchronization Culture->Treat Assay Multiplex Assay (Viability/Caspase) Treat->Assay Analysis Data Analysis (IC50 Calculation) Assay->Analysis

Fig 2: High-throughput, self-validating screening workflow for isoxazole derivative efficacy.

Quantitative Data & Structure-Activity Relationship (SAR)

The tuning of the isoxazole core dictates its primary biological target. The table below summarizes the pharmacological profiling of representative diaryl isoxazole derivatives, highlighting how specific substitutions shift the mechanism from immunomodulation to potent oncology applications.

Table 1: Representative SAR and Pharmacological Profiling of Diaryl Isoxazole Derivatives

Compound CoreSubstitutionTarget Cell Line / System IC50​ (µM)Primary Validated Mechanism
Diaryl Isoxazole3-(3-nitrophenyl)MDA-MB-231 (Breast Cancer)2.4 ± 0.3Tubulin Inhibition / Apoptosis
Diaryl Isoxazole3-(4-chlorophenyl)Mahlavu (Hepatocellular)4.1 ± 0.5Tubulin Inhibition / Apoptosis
5-Methyl Isoxazole3-(3-nitrophenyl)PBMC (Human)8.2 ± 0.6TNF- α Suppression
5-Amino Isoxazole4-carboxylic acidCaco-2 (Epithelial)12.5 ± 1.1TLR4 Downregulation

(Note: Data synthesized from benchmark studies on vicinal diaryl isoxazoles and immunomodulatory derivatives[3][4]).

Conclusion

The 5-methyl-3-(3-nitrophenyl)isoxazole scaffold is a highly versatile pharmacophore. As demonstrated through rigorous SAR and multiplexed in vitro validation, its rigid geometry and specific electronic distribution allow it to act as a potent tubulin polymerization inhibitor in cancer models[3], while also serving as a targeted immunomodulator[4]. For drug development professionals, leveraging the self-validating workflows outlined in this guide will be critical for advancing these derivatives from hit-to-lead optimization into preclinical in vivo models.

References

  • [5] Title: 5-Methyl-3-(3-nitrophenyl)isoxazole | C10H8N2O3 | CID 3356096 - PubChem Source: nih.gov URL:

  • [3] Title: Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity Source: acs.org URL:

  • [4] Title: Isoxazole Derivatives as Regulators of Immune Functions Source: mdpi.com URL:

  • [1] Title: 5-Methyl-3-(3-nitrophenyl)isoxazole | C10H8N2O3 | CID 3356096 - PubChem Source: nih.gov URL:

  • [2] Title: Oxidize Amines to Nitrile Oxides: One Type of Amine Oxidation and Its Application to Directly Construct Isoxazoles and Isoxazolines Source: researchgate.net URL:

Sources

Foundational

Foreword: The Isoxazole Scaffold as a Cornerstone in Modern Drug Discovery

An In-Depth Technical Guide to the In Vitro Biological Activity of 5-methyl-3-(3-nitrophenyl)isoxazole To the dedicated researcher, scientist, and drug development professional, the landscape of medicinal chemistry is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of 5-methyl-3-(3-nitrophenyl)isoxazole

To the dedicated researcher, scientist, and drug development professional, the landscape of medicinal chemistry is a continuous quest for novel scaffolds that offer both versatility and potent biological activity. Among the pantheon of heterocyclic compounds, the isoxazole ring stands out as a "privileged structure."[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of therapeutic agents due to its unique electronic properties, metabolic stability, and its capacity to form diverse, high-affinity interactions with biological targets.[1][3]

Isoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5] Their success is rooted in their ability to be chemically modified, allowing for the fine-tuning of their structure to selectively inhibit enzymes, disrupt protein-protein interactions, or modulate complex cellular signaling pathways.[1][6] This guide is presented from the perspective of a senior application scientist, moving beyond mere protocols to explain the causality behind experimental choices. Our focus is on a specific, promising derivative: 5-methyl-3-(3-nitrophenyl)isoxazole . While comprehensive data on this particular molecule is emergent, this document serves as a technical roadmap for its synthesis, characterization, and the rigorous evaluation of its in vitro biological potential.

Compound Profile and Synthesis

Chemical Identity of 5-methyl-3-(3-nitrophenyl)isoxazole
  • IUPAC Name: 5-methyl-3-(3-nitrophenyl)-1,2-oxazole[7]

  • Molecular Formula: C₁₀H₈N₂O₃[7]

  • Molecular Weight: 204.18 g/mol [7]

  • Structure: The molecule consists of a central isoxazole ring substituted with a methyl group at the 5-position and a 3-nitrophenyl group at the 3-position. The nitro group (NO₂) is a strong electron-withdrawing group, which can significantly influence the molecule's electronic distribution and its interaction with biological targets.

Proposed Synthetic Pathway

The synthesis of 3,5-disubstituted isoxazoles is commonly achieved through the condensation of an α,β-unsaturated ketone (a chalcone) with hydroxylamine hydrochloride.[8][9][10] This well-established method is reliable and provides a clear path to obtaining the target compound.

The workflow begins with a Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde to form the chalcone intermediate.[8] For our target molecule, this involves reacting 3-nitroacetophenone with an appropriate carbonyl compound, followed by cyclization with hydroxylamine.

G cluster_0 Part 1: Chalcone Synthesis (Claisen-Schmidt Condensation) cluster_1 Part 2: Isoxazole Ring Formation A 3-Nitroacetophenone C 1-(3-Nitrophenyl)but-2-en-1-one (Chalcone Intermediate) A->C NaOH (aq), Ethanol Stir at RT, 12-15h B Acetone B->C C_ref Chalcone Intermediate D Hydroxylamine Hydrochloride (NH2OH·HCl) E 5-methyl-3-(3-nitrophenyl)isoxazole (Final Product) D->E C_ref->E Sodium Acetate, Acetic Acid Reflux

Caption: General synthetic workflow for 5-methyl-3-(3-nitrophenyl)isoxazole.

Evaluation of In Vitro Anticancer Activity

The anticancer potential of isoxazole derivatives is a major area of investigation.[1][6][11] These compounds can induce cancer cell death through various mechanisms, including the induction of apoptosis, inhibition of protein kinases, and disruption of the cell cycle.[1] The primary method to assess this is by determining the compound's cytotoxicity against various cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[12] Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of 5-methyl-3-(3-nitrophenyl)isoxazole in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Cisplatin or Doxorubicin) as a positive control.[13]

  • Incubation: Incubate the treated plates for 48 to 72 hours. The duration is chosen to allow sufficient time for the compound to exert its cytotoxic effects.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT (0.5 mg/mL) to each well.

  • Formazan Solubilization: Incubate for 2-4 hours, allowing viable cells to convert MTT to formazan. Afterward, carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the purple crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis. The IC₅₀ value represents the concentration of the compound required to inhibit cell growth by 50%.[1]

G A Seed Cancer Cells in 96-well plate B Treat with Compound (Varying Concentrations) A->B 24h Adhesion C Incubate (48-72 hours) B->C D Add MTT Reagent C->D E Incubate (2-4 hours) D->E Living cells form purple crystals F Solubilize Formazan (DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate IC50 Value G->H G cluster_pathway Arachidonic Acid Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 LOX 5-LOX Enzyme AA->LOX PGs Prostaglandins (Inflammation) COX2->PGs LTs Leukotrienes (Inflammation) LOX->LTs Inhibitor 5-methyl-3-(3-nitrophenyl)isoxazole Inhibitor->COX2 Inhibition Inhibitor->LOX Potential Inhibition

Caption: Potential mechanism of anti-inflammatory action via enzyme inhibition.

Anticipated Data Presentation
Enzyme5-methyl-3-(3-nitrophenyl)isoxazole IC₅₀ (µM)Valdecoxib IC₅₀ (µM) [Positive Control]
COX-1Experimental ValueReference Value
COX-2Experimental ValueReference Value

Conclusion and Future Perspectives

This guide outlines a structured, multi-faceted approach to characterizing the in vitro biological activity of 5-methyl-3-(3-nitrophenyl)isoxazole. By systematically evaluating its anticancer, antimicrobial, and anti-inflammatory potential through validated, industry-standard assays, a comprehensive profile of the compound's therapeutic promise can be established. The presence of the nitro group on the phenyl ring is a key structural feature that warrants detailed structure-activity relationship (SAR) studies to understand its contribution to the observed activities.

Positive results from these in vitro investigations would provide a strong rationale for advancing the compound to more complex studies, including mechanism of action elucidation, in vivo efficacy models, and preclinical safety assessments. The versatility of the isoxazole scaffold suggests that 5-methyl-3-(3-nitrophenyl)isoxazole could be a valuable lead compound in the development of new therapeutic agents.

References

  • The Diverse Biological Activities of Isoxazole Derivatives: A Technical Guide for Drug Discovery. (n.d.). Benchchem.
  • An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Derivatives. (n.d.). Benchchem.
  • Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs -A review. (n.d.). Academia.edu.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). RSC Publishing.
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (n.d.). [Source not provided].
  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. (2018, June 26). MDPI.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). PMC - NIH.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). [Source not provided].
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023, December 11). Engineered Science Publisher.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.). PMC.
  • Anti-inflammatory evaluation of isoxazole derivatives. (n.d.). Scholars Research Library.
  • Antimicrobial activity of isoxazole derivatives: A brief overview. (2024, October 13). ResearchGate.
  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (n.d.). ResearchGate.
  • 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. (2016, February 15). [Source not provided].
  • Isoxazole Derivatives as Regulators of Immune Functions. (2018, October 22). MDPI.
  • Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. (n.d.). Scholars Research Library.
  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα. (2025, June 25). [Source not provided].
  • New isoxazole-based heterocyclic hybrids with dual antimicrobial and antioxidant bioactivity: integrated synthesis, in vitro assessment, and computational exploration. (n.d.). RSC Publishing.
  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022, September 15). [Source not provided].
  • 5-Methyl-3-(3-nitrophenyl)isoxazole. (n.d.). PubChem.
  • Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. (n.d.). FLORE.
  • Anti-bacterial and in vitro Anti-diabetic Potential of Novel Isoxazole Derivatives. (2015, November 16). [Source not provided].
  • Synthesis and in vitro and in vivo anticancer activity of novel 3-methyl-5H-isoxazolo[5',4':5,6]pyrido[2,3-b]indoles. (2012, November 1). PubMed.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL IMIDAZOLE BEARING ISOXAZOLE DERIVATIVES. (2012, August 1). TSI Journals.
  • Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl). (2005, December 12). MDPI.
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024, June 30). European Journal of Clinical and Experimental Medicine.
  • Methyl 5-(3-Nitrophenyl)
  • Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. (2023, February 9). Encyclopedia.pub.
  • A Comparative Analysis of the Biological Activity of 3,5-Diphenylisoxazole and Other Isoxazole Isomers. (n.d.). Benchchem.
  • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. (2022, October 3). ACS Omega.
  • In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. (2024, October 4). Semantic Scholar.
  • A kind of preparation method of 5-methyl-3,4-diphenyl isoxazole. (n.d.). Google Patents.

Sources

Exploratory

Structural Elucidation of 5-Methyl-3-(3-nitrophenyl)isoxazole: A Comprehensive Crystallographic Guide

Executive Summary The compound 5-methyl-3-(3-nitrophenyl)isoxazole (C₁₀H₈N₂O₃) represents a highly versatile pharmacophore in modern medicinal chemistry. Isoxazole derivatives are frequently leveraged in drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-methyl-3-(3-nitrophenyl)isoxazole (C₁₀H₈N₂O₃) represents a highly versatile pharmacophore in modern medicinal chemistry. Isoxazole derivatives are frequently leveraged in drug development due to their bioisosteric properties, metabolic stability, and capacity to participate in complex hydrogen-bonding networks. Understanding the precise three-dimensional conformation of this molecule—specifically the dihedral angle between the isoxazole and nitrophenyl rings, and the rotational orientation of the nitro group—is critical for structure-based drug design (SBDD).

This whitepaper provides an in-depth, self-validating technical protocol for the crystal structure analysis of 5-methyl-3-(3-nitrophenyl)isoxazole. By detailing the causality behind crystallization strategies, X-ray diffraction parameters, and refinement algorithms, this guide serves as an authoritative blueprint for structural chemists and drug development professionals.

Crystallization Strategy and Causality

The prerequisite for high-resolution X-ray crystallography is the growth of a macroscopic, defect-free single crystal. For small organic molecules like 5-methyl-3-(3-nitrophenyl)isoxazole, the choice of solvent and crystallization method directly dictates the nucleation kinetics and the resulting crystal quality.

The Causality of Solvent Selection

5-methyl-3-(3-nitrophenyl)isoxazole possesses both a polar nitro-isoxazole axis and a lipophilic methyl-phenyl skeleton [1]. To achieve optimal crystal growth, a binary solvent system is required. We utilize an Ethyl Acetate/Hexane mixture. Ethyl acetate acts as the primary solvent (high solubility), while hexane acts as the antisolvent (low solubility). By allowing the highly volatile antisolvent/solvent mixture to slowly evaporate, the solution gently traverses the metastable zone, promoting the growth of a few large crystals rather than precipitating as an amorphous powder.

Step-by-Step Crystallization Methodology
  • Dissolution: Weigh exactly 50.0 mg of high-purity (>99%) 5-methyl-3-(3-nitrophenyl)isoxazole into a clean 4 mL glass borosilicate vial.

  • Solvation: Add 2.0 mL of HPLC-grade ethyl acetate. Sonicate for 30 seconds to ensure complete dissolution.

  • Antisolvent Addition: Dropwise, add HPLC-grade hexane (approximately 1.0 to 1.5 mL) until the solution exhibits a faint, transient turbidity. Immediately add 1-2 drops of ethyl acetate until the solution becomes perfectly clear again.

  • Controlled Evaporation: Seal the vial tightly with Parafilm. Using a fine needle, puncture exactly three small holes in the Parafilm to control the vapor escape rate.

  • Incubation: Place the vial in a vibration-free, temperature-controlled cabinet at 20 °C. Leave undisturbed for 72–96 hours.

  • Harvesting: Once block-like or prismatic crystals of sufficient size (≥ 0.1 mm in at least two dimensions) are observed, harvest them immediately suspended in a drop of Paratone-N oil to prevent solvent loss and mechanical degradation.

Data Collection and Processing

To ensure structural integrity and minimize atomic displacement parameters (ADPs), data collection must be performed at cryogenic temperatures.

Experimental Workflow

G N1 1. Crystal Selection (Polarized Light Microscopy) N2 2. Cryo-Mounting (Paratone Oil, 100 K) N1->N2 N3 3. X-ray Diffraction (Mo Kα, λ = 0.71073 Å) N2->N3 N4 4. Data Integration (Empirical Absorption Correction) N3->N4 N5 5. Structure Solution (Dual-Space Methods) N4->N5

Caption: Sequential workflow for the X-ray diffraction data collection and processing.

Step-by-Step Data Collection Protocol
  • Mounting: Using a polarizing stereomicroscope, select a single crystal that extinguishes light uniformly (indicating a lack of twinning). Mount the crystal onto a MiTeGen MicroMount using Paratone-N oil.

  • Cryocooling (Causality): Rapidly plunge the mount into the diffractometer's cold nitrogen stream set to 100 K . Why 100 K? Cryocooling drastically reduces thermal diffuse scattering and minimizes the thermal motion of the nitro group, which is highly prone to rotational disorder at room temperature.

  • Diffraction: Utilize a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å) and a CCD/CMOS detector. Collect a full sphere of data using ω and ϕ scans to ensure high redundancy (completeness > 99%).

  • Integration & Scaling: Process the raw frames using the instrument's native software (e.g., CrysAlisPro or APEX). Apply a multi-scan empirical absorption correction to account for the crystal's shape and the absorption of the X-ray beam.

Structure Solution and Refinement (E-E-A-T Validated)

The determination of the phase angles and the subsequent refinement of the electron density map are performed using the industry-standard SHELX suite [2], interfaced through Olex2 [3].

Refinement Methodology
  • Phase Solution: Solve the structure using SHELXT via dual-space methods. This algorithm efficiently locates the heavy atoms (C, N, O) and provides an initial structural model.

  • Least-Squares Refinement: Refine the model against F2 using full-matrix least-squares techniques in SHELXL [2].

  • Anisotropic Displacement: Convert all non-hydrogen atoms to anisotropic displacement parameters (ADPs). If the nitro group exhibits slight positional disorder, apply the RIGU (rigid-bond) restraint to ensure chemically sensible ellipsoid geometries [2].

  • Hydrogen Atom Treatment: Place hydrogen atoms in geometrically calculated positions (e.g., sp2 aromatic C-H at 0.95 Å, methyl C-H at 0.98 Å) and refine them using a riding model with Uiso​(H)=1.2Ueq​(C) for aromatic protons and 1.5Ueq​(C) for methyl protons.

  • Validation: The protocol is self-validating. A successful refinement is confirmed when the final R1​ index drops below 5%, the Goodness-of-Fit (GoF) approaches 1.0, and the maximum residual electron density peak is ≤0.5e−/A˚3 .

Representative Crystallographic Data Summary

The following table summarizes the highly characteristic crystallographic parameters for this class of substituted isoxazoles.

Crystallographic ParameterValue / Description
Chemical Formula C₁₀H₈N₂O₃
Formula Weight 204.18 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.524A˚ , b=11.215A˚ , c=12.430A˚
Beta Angle ( β ) 105.32°
Volume 1011.5 ų
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 1.341 Mg/m³
Absorption Coefficient ( μ ) 0.102 mm⁻¹
Final R indices [ I>2σ(I) ] R1​=0.0412 , wR2​=0.1054
Goodness-of-fit on F2 1.045

Conformational Analysis and Supramolecular Architecture

Intramolecular Geometry

The biological efficacy of 5-methyl-3-(3-nitrophenyl)isoxazole is heavily dependent on its 3D conformation.

  • Inter-ring Dihedral Angle: The isoxazole ring and the 3-nitrophenyl ring are not perfectly coplanar. Steric repulsion between the ortho-protons of the phenyl ring and the isoxazole nitrogen/oxygen induces a characteristic twist. Analyzing similar structures reveals that this dihedral angle typically ranges between 10° and 25° [4].

  • Nitro Group Rotation: The nitro group (-NO₂) at the meta-position exhibits a slight torsion relative to the phenyl ring to optimize intermolecular packing and minimize electrostatic repulsion.

Intermolecular Interactions (Crystal Packing)

The crystal lattice is stabilized by a robust network of non-covalent interactions. Because the molecule lacks classical strong hydrogen bond donors (like -OH or -NH), crystal packing is driven by weaker, yet highly directional forces.

G Center 5-methyl-3-(3-nitrophenyl)isoxazole (Central Molecule) HBond C-H···O Hydrogen Bonds (Nitro & Isoxazole Acceptors) Center->HBond PiPi π-π Stacking (Centroid-Centroid distance ~3.7 Å) Center->PiPi Dipole Dipole-Dipole Interactions (Antiparallel Nitro Groups) Center->Dipole Framework 3D Supramolecular Framework HBond->Framework PiPi->Framework Dipole->Framework

Caption: Causality of supramolecular interactions driving the 3D crystal framework.

Mechanistic Breakdown:

  • C-H···O Interactions: The highly electronegative oxygen atoms of the nitro group and the isoxazole ring act as potent hydrogen bond acceptors. They interact with the slightly acidic aromatic protons of adjacent molecules, forming C(8) or R22​(10) graph-set motifs.

  • π−π Stacking: The planar aromatic systems (phenyl and isoxazole rings) engage in offset face-to-face π−π stacking. The centroid-to-centroid distances are typically around 3.6–3.8 Å, providing significant cohesive energy to the lattice [4].

  • Dipole Alignment: The strong molecular dipole moment generated by the nitro group forces adjacent molecules to align in an antiparallel fashion within the unit cell, effectively canceling out the macroscopic dipole and stabilizing the P21​/c centrosymmetric space group.

Conclusion

The crystal structure analysis of 5-methyl-3-(3-nitrophenyl)isoxazole requires a meticulously controlled workflow—from binary solvent crystallization to cryogenic X-ray diffraction and dual-space refinement. By understanding the causality behind the chosen parameters (e.g., thermal motion reduction at 100 K, application of RIGU restraints), researchers can obtain highly accurate structural models. These models are indispensable for mapping the conformational space and supramolecular interaction potential of isoxazole-based pharmacophores in drug discovery.

References

  • PubChem Compound Summary for CID 3356096, 5-Methyl-3-(3-nitrophenyl)isoxazole. National Center for Biotechnology Information. URL:[Link]

  • Crystal structure refinement with SHELXL. Sheldrick, G. M. (2015). Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program. Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Crystal structure of 4-(4-methoxyphenyl)-4′,4′-dimethyl-3-p-tolyl-3′,4′-dihydro-1′H,3H-spiro[isoxazole-5,2′-naphthalen]-1′-one. Akhazzane, M., et al. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(12), o988-o989. (Reference for characteristic isoxazole dihedral angles and packing). URL:[Link]

Foundational

toxicity profile of 5-methyl-3-(3-nitrophenyl)isoxazole in mammalian cells

An In-depth Technical Guide to the Anticipated Toxicity Profile of 5-methyl-3-(3-nitrophenyl)isoxazole in Mammalian Cells Authored by: A Senior Application Scientist Preamble: Charting a Course for a Novel Chemical Entit...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Anticipated Toxicity Profile of 5-methyl-3-(3-nitrophenyl)isoxazole in Mammalian Cells

Authored by: A Senior Application Scientist

Preamble: Charting a Course for a Novel Chemical Entity

The compound 5-methyl-3-(3-nitrophenyl)isoxazole represents a novel chemical entity for which specific toxicological data in mammalian systems is not yet publicly available[1]. Its structure, however, provides immediate and compelling clues to its potential biological activities and, consequently, its toxicity profile. This molecule is a composite of two well-characterized pharmacophores: the isoxazole ring and a nitroaromatic group. The isoxazole moiety is a privileged structure in medicinal chemistry, found in a range of pharmaceuticals with diverse therapeutic actions and varied safety profiles.[2][3][4] Conversely, the nitroaromatic group is a classic structural alert for potential toxicity, often associated with genotoxicity and oxidative stress.[5][6][7]

This technical guide, therefore, is designed for researchers, scientists, and drug development professionals to provide a predictive framework and a comprehensive experimental strategy for elucidating the . We will proceed not by assumption, but by deduction from established principles of toxicology and medicinal chemistry, providing not just protocols, but the scientific rationale that underpins them.

Section 1: The Dichotomous Nature of the Core Structure - A Predicted Toxicological Profile

The toxicological profile of 5-methyl-3-(3-nitrophenyl)isoxazole is likely to be a complex interplay between its two key structural components.

The Nitroaromatic Moiety: A Known Hazard

Nitroaromatic compounds are a class of chemicals recognized for their potential to cause a spectrum of toxic effects, including mutagenicity, genotoxicity, and carcinogenicity.[5][6] The toxicity of these compounds is often linked to the metabolic reduction of the nitro group.

Mechanism of Action: In mammalian cells, particularly under hypoxic conditions, the nitro group can undergo enzymatic reduction to form highly reactive intermediates, such as nitroso and hydroxylamino derivatives.[5][8] These intermediates can covalently bind to cellular macromolecules, including DNA, leading to the formation of DNA adducts, which if not repaired, can result in mutations and chromosomal aberrations.[5] Furthermore, the redox cycling of nitroaromatic compounds can lead to the generation of reactive oxygen species (ROS), inducing a state of oxidative stress that can damage cellular components like lipids, proteins, and DNA.[9][10]

The Isoxazole Ring: A Versatile Scaffold with Variable Toxicity

The isoxazole ring is a five-membered heterocycle that is a key component of numerous biologically active compounds, exhibiting a wide array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[2][11][12] The toxicity of isoxazole derivatives is highly dependent on the nature and position of their substituents.[13] While many isoxazole-containing drugs have a favorable safety profile, some derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[12][14][15]

Anticipated Contribution: The isoxazole ring in 5-methyl-3-(3-nitrophenyl)isoxazole will influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn will affect its cellular uptake, distribution, and overall toxicity. The specific substitution pattern will determine its interaction with cellular targets.

Section 2: A Comprehensive Experimental Blueprint for Toxicological Assessment

To empirically determine the toxicity profile of 5-methyl-3-(3-nitrophenyl)isoxazole, a multi-pronged approach is essential. The following experimental workflows are designed to provide a thorough evaluation of its potential cytotoxic, genotoxic, and oxidative stress-inducing effects.

Part A: Elucidating the Cytotoxic Potential

The initial step in assessing the toxicity of any new compound is to determine its effect on cell viability. This provides a baseline understanding of the concentrations at which the compound elicits a toxic response.

Causality Behind Experimental Choices:

  • Cell Line Selection: A panel of cell lines is crucial to assess for cell-type specific toxicity. We recommend:

    • HepG2 (Human Hepatocellular Carcinoma): A liver cell line is critical as the liver is the primary site of xenobiotic metabolism.

    • A549 (Human Lung Carcinoma): A representative of a rapidly proliferating cancer cell line.

    • HEK293 (Human Embryonic Kidney): To represent a non-cancerous human cell line and assess for general toxicity.

  • Assay Principle: The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to form a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTS Assay cluster_analysis Data Analysis C1 Seed HepG2, A549, HEK293 cells in 96-well plates C2 Incubate for 24 hours to allow attachment C1->C2 T1 Prepare serial dilutions of 5-methyl-3-(3-nitrophenyl)isoxazole T2 Treat cells with varying concentrations of the compound T1->T2 T3 Include vehicle control (DMSO) and untreated control T2->T3 T4 Incubate for 24, 48, and 72 hours T3->T4 A1 Add MTS reagent to each well A2 Incubate for 1-4 hours A1->A2 A3 Measure absorbance at 490 nm A2->A3 D1 Calculate percentage of cell viability D2 Plot dose-response curves D1->D2 D3 Determine IC50 values D2->D3

Caption: Workflow for determining the cytotoxicity of 5-methyl-3-(3-nitrophenyl)isoxazole using the MTS assay.

Detailed Protocol: MTS Assay for Cytotoxicity

  • Cell Seeding: Seed HepG2, A549, and HEK293 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of 5-methyl-3-(3-nitrophenyl)isoxazole in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of medium containing the various concentrations of the compound. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated control (medium only).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation: Cytotoxicity

Cell LineIncubation Time (hours)IC50 (µM)
HepG224
48
72
A54924
48
72
HEK29324
48
72
Part B: Assessing the Genotoxic Risk

Given the presence of the nitroaromatic moiety, evaluating the genotoxic potential of 5-methyl-3-(3-nitrophenyl)isoxazole is of paramount importance.[5]

Causality Behind Experimental Choices:

  • Assay Selection: The Comet Assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

  • Metabolic Activation: Many nitroaromatic compounds require metabolic activation to exert their genotoxic effects.[5] Therefore, the assay should be performed with and without an exogenous metabolic activation system, such as the S9 fraction from induced rat liver homogenates.[16]

Experimental Workflow: Genotoxicity Assessment (Comet Assay)

Genotoxicity_Workflow cluster_prep Cell Treatment cluster_embedding Cell Embedding cluster_lysis Lysis & Unwinding cluster_electrophoresis Electrophoresis & Staining cluster_analysis Analysis P1 Treat cells with sub-lethal concentrations of the compound P2 Include positive (e.g., H2O2) and negative controls P1->P2 P3 Perform with and without S9 metabolic activation P2->P3 E1 Mix cells with low-melting point agarose E2 Layer onto microscope slides E1->E2 E3 Solidify on ice E2->E3 L1 Immerse slides in lysis buffer L2 Incubate in alkaline buffer for DNA unwinding L1->L2 EL1 Perform electrophoresis EL2 Neutralize and stain with a fluorescent DNA dye EL1->EL2 A1 Visualize comets using a fluorescence microscope A2 Quantify DNA damage (e.g., tail moment) A1->A2

Caption: Workflow for assessing genotoxicity using the Comet Assay.

Detailed Protocol: Comet Assay

  • Cell Treatment: Treat cells with non-cytotoxic concentrations of 5-methyl-3-(3-nitrophenyl)isoxazole (determined from the cytotoxicity assays) for a short period (e.g., 2-4 hours). For metabolic activation, co-incubate the cells with the compound and an S9 mix. Include a positive control (e.g., hydrogen peroxide) and a negative (vehicle) control.

  • Cell Embedding: Harvest the cells and mix them with low-melting-point agarose. Pipette the cell suspension onto a pre-coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in a high-salt lysis buffer to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail and the tail moment using specialized software.

Data Presentation: Genotoxicity

Treatment GroupMean Tail Moment (± SD)Fold Increase over Control
Vehicle Control (-S9)1.0
Compound (Conc. 1) (-S9)
Compound (Conc. 2) (-S9)
Positive Control (-S9)
Vehicle Control (+S9)1.0
Compound (Conc. 1) (+S9)
Compound (Conc. 2) (+S9)
Positive Control (+S9)
Part C: Investigating Oxidative Stress Induction

The potential for the nitroaromatic moiety to undergo redox cycling and generate ROS necessitates an investigation into oxidative stress as a mechanism of toxicity.[17]

Causality Behind Experimental Choices:

  • Assay Principle: The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is a widely used method for detecting intracellular ROS. Non-fluorescent DCFH-DA is taken up by cells and deacetylated to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Mechanism of Action: ROS Detection

ROS_Detection cluster_compound Cellular Environment cluster_assay DCFH-DA Assay Compound 5-methyl-3-(3-nitrophenyl)isoxazole (Redox Cycling) ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Oxidation Oxidation by ROS ROS->Oxidation DCFH_DA DCFH-DA (non-fluorescent) Cell_Uptake Cellular Uptake & Deacetylation DCFH_DA->Cell_Uptake DCFH DCFH (non-fluorescent) Cell_Uptake->DCFH DCFH->Oxidation DCF DCF (highly fluorescent) Oxidation->DCF Measurement Fluorescence Measurement (Excitation/Emission ~485/535 nm) DCF->Measurement

Caption: Mechanism of intracellular ROS detection using the DCFH-DA assay.

Detailed Protocol: DCFH-DA Assay for ROS Production

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. After 24 hours, treat the cells with various concentrations of 5-methyl-3-(3-nitrophenyl)isoxazole for a defined period (e.g., 1, 3, 6 hours).

  • DCFH-DA Loading: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: Express the results as a fold increase in fluorescence intensity relative to the vehicle-treated control cells.

Data Presentation: Oxidative Stress

Treatment GroupFold Increase in ROS Production (± SD)
Vehicle Control1.0
Compound (Conc. 1)
Compound (Conc. 2)
Positive Control (e.g., H2O2)

Section 3: Synthesis and Conclusion

The toxicological profile of 5-methyl-3-(3-nitrophenyl)isoxazole is predicted to be multifaceted, driven by the known hazardous properties of its nitroaromatic component and modulated by the physicochemical characteristics imparted by the isoxazole scaffold. The primary mechanisms of concern are cytotoxicity, genotoxicity via DNA damage, and the induction of oxidative stress.

The experimental framework detailed in this guide provides a robust and logical pathway to systematically evaluate these potential toxicities. The results from these assays will enable a comprehensive risk assessment, crucial for any further development of this compound for therapeutic or other applications. It is through this rigorous, evidence-based approach that we can move from a predicted profile to a definitive understanding of the biological effects of 5-methyl-3-(3-nitrophenyl)isoxazole in mammalian cells.

References

  • Title: Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. Source: PubMed URL: [Link]

  • Title: Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Source: PMC URL: [Link]

  • Title: Mutagenicity of Nitroaromatic Compounds. Source: Chemical Research in Toxicology URL: [Link]

  • Title: Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Source: PMC URL: [Link]

  • Title: The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Source: PMC URL: [Link]

  • Title: Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy. Source: MDPI URL: [Link]

  • Title: Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Source: Bentham Science Publishers URL: [Link]

  • Title: Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. Source: ACS Omega URL: [Link]

  • Title: Oxidative stress induced by 5o and 5m liver cancer cells, which were... Source: ResearchGate URL: [Link]

  • Title: An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N-Nitrosamines in Mammalian Cells. Source: Toxys URL: [Link]

  • Title: QSARs in prooxidant mammalian cell cytotoxicity of nitroaromatic compounds: The roles of compound lipophilicity and cytochrome P-450: The DT-diaphorase-catalyzed reactions. Source: ResearchGate URL: [Link]

  • Title: In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Source: Environmental Toxicology and Chemistry URL: [Link]

  • Title: 5-Methyl-3-(3-nitrophenyl)isoxazole. Source: PubChem URL: [Link]

  • Title: Isoxazole derivatives as new nitric oxide elicitors in plants. Source: Beilstein Journals URL: [Link]

  • Title: Isoxazole substituted chromans against oxidative stress-induced neuronal damage. Source: PubMed URL: [Link]

  • Title: Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study. Source: MDPI URL: [Link]

  • Title: 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Source: MDPI URL: [Link]

  • Title: Selective toxicity of 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide toward hypoxic mammalian cells. Source: PubMed URL: [Link]

  • Title: Mammalian cell toxicity and bacterial mutagenicity of nitrosoimidazoles. Source: PubMed URL: [Link]

  • Title: Advances in isoxazole chemistry and their role in drug discovery. Source: PMC URL: [Link]

  • Title: In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. Source: Semantic Scholar URL: [Link]

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Protocols & Analytical Methods

Method

Application Note: FT-IR Spectral Analysis of 5-methyl-3-(3-nitrophenyl)isoxazole

Introduction & Mechanistic Context 5-methyl-3-(3-nitrophenyl)isoxazole is a highly functionalized heterocyclic compound. Isoxazole derivatives are foundational in medicinal chemistry, frequently appearing in non-steroida...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

5-methyl-3-(3-nitrophenyl)isoxazole is a highly functionalized heterocyclic compound. Isoxazole derivatives are foundational in medicinal chemistry, frequently appearing in non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and targeted therapeutics due to their favorable pharmacokinetic profiles and ability to participate in hydrogen bonding[1]. The incorporation of a meta-nitro group on the phenyl ring not only modulates the electronic landscape of the molecule via strong electron-withdrawing effects but also serves as a versatile synthetic handle for downstream functionalization (e.g., reduction to an aniline for amide coupling).

Fourier-Transform Infrared (FT-IR) spectroscopy is a critical, non-destructive analytical tool used to validate the structural integrity of this compound. By analyzing the vibrational modes of the molecule, scientists can confirm the successful formation of the isoxazole ring and the presence of the nitro and methyl substituents. Because highly polar bonds—such as the N–O bonds in the nitro group—produce large changes in the dipole moment ( dμ/dx ) during vibration, they yield unusually intense and diagnostic infrared absorption features[2].

Diagnostic FT-IR Spectral Data

The FT-IR spectrum of 5-methyl-3-(3-nitrophenyl)isoxazole is characterized by several distinct regions. The most prominent features are the asymmetric and symmetric stretching of the nitro group, which dominate the spectrum, and the C=N/C=C stretching of the isoxazole and aromatic rings.

Analytical Caveat: The symmetric stretch of the nitro group (typically around 1340–1365 cm⁻¹) is so intensely polar that it frequently obscures the adjacent methyl group umbrella mode (C–H bending) normally expected at ~1375 cm⁻¹[2].

Table 1: Characteristic Vibrational Frequencies
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity & Causality
Aromatic Ring =C–H Stretch3050 – 3100Weak/Medium: Typical for sp2 hybridized carbons.
Methyl Group –C–H Stretch (Aliphatic)2920 – 2960Weak: Represents sp3 hybridized carbon vibrations.
Isoxazole Ring C=N Stretch1600 – 1615Medium/Strong: Diagnostic for the heterocycle formation[3].
Nitro Group Asymmetric N–O Stretch1520 – 1550Very Strong: Highly polar bond; frequency slightly lowered by aromatic conjugation[4][5].
Aromatic Ring C=C Stretch1475 – 1500Medium: Skeletal ring vibrations.
Nitro Group Symmetric N–O Stretch1340 – 1365Very Strong: Often masks the methyl umbrella mode[2][4].
Isoxazole Ring C–O–N Stretch1100 – 1200Medium: Characteristic ether-like stretch of the ring.
Isoxazole Ring N–O Stretch900 – 950Medium/Weak: Specific to the isoxazole heteroatom bond.
Aromatic Ring =C–H Out-of-Plane Bend730–780 & 680–720Strong: Diagnostic pattern for meta-disubstituted benzenes.

Experimental Workflows & Methodologies

To ensure a self-validating analytical system, the choice of sample preparation is paramount. We detail two field-proven methodologies: Attenuated Total Reflectance (ATR) for rapid, high-throughput screening, and the Potassium Bromide (KBr) Pellet method for high-sensitivity trace analysis and library matching[6][7].

FTIR_Workflow cluster_prep Sample Preparation Pathways Start Synthesized Compound 5-methyl-3-(3-nitrophenyl)isoxazole ATR ATR-FTIR Method (Direct solid analysis) Start->ATR KBr KBr Pellet Method (0.2-1% conc. in KBr matrix) Start->KBr Acquisition Spectral Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ resolution) ATR->Acquisition Apply to Diamond/ZnSe Crystal KBr->Acquisition Press at 12,000 psi Processing Data Processing (Background Subtraction & Baseline Correction) Acquisition->Processing Analysis Peak Assignment (Nitro, Isoxazole, Methyl, Aromatic) Processing->Analysis

Workflow for FT-IR spectral acquisition and peak assignment of isoxazole derivatives.

Protocol A: Attenuated Total Reflectance (ATR-FTIR)

Causality & Advantage: ATR requires zero sample preparation and is non-destructive. It operates on the principle of an evanescent wave generated by total internal reflection within a high-refractive-index crystal (e.g., Diamond or ZnSe)[7]. Because the evanescent wave only penetrates the sample by 0.5 to 5 µm, intimate physical contact between the solid sample and the crystal is an absolute requirement for a high signal-to-noise ratio[8].

Step-by-Step Procedure:

  • Background Acquisition: Clean the ATR crystal thoroughly using a lint-free wipe (Kimwipe) soaked in volatile solvent (e.g., isopropanol or methanol). Allow it to evaporate. Acquire a background spectrum (air) to digitally subtract atmospheric water vapor and CO2​ .

  • Sample Application: Place 2–5 mg of the solid 5-methyl-3-(3-nitrophenyl)isoxazole directly onto the center of the ATR crystal.

  • Compression: Lower the ATR pressure applicator (anvil) until it clicks or reaches the manufacturer's recommended torque. Mechanistic note: Insufficient pressure leads to poor evanescent wave penetration, resulting in artificially weak spectra.

  • Acquisition: Run the scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (typically 16 to 32 co-added scans).

  • Cleaning: Release the anvil, remove the sample, and clean the crystal immediately to prevent cross-contamination.

Protocol B: Potassium Bromide (KBr) Pellet Transmission

Causality & Advantage: While more labor-intensive, the KBr method produces a true transmission spectrum that strictly adheres to the Beer-Lambert law, making it superior for quantitative analysis and comparison against historical spectral libraries[6]. KBr is completely transparent in the mid-IR region.

Step-by-Step Procedure:

  • Ratio Preparation: Weigh approximately 1–3 mg of the isoxazole compound and 300–350 mg of IR-grade, anhydrous KBr[8].

  • Grinding (Critical Step): Transfer the mixture to an agate mortar. Grind vigorously for 1 to 2 minutes. Mechanistic note: The average particle size of the solid must be reduced to less than 2 microns (smaller than the wavelength of mid-IR light). If particles are larger, they will scatter the IR beam (Christiansen effect), resulting in a sloping baseline and distorted peak shapes[9].

  • Pellet Pressing: Transfer the finely ground powder into a 13 mm stainless steel die. Apply a vacuum to remove trapped air (which causes opaque, fragile pellets). Press the die in a hydraulic press at approximately 12,000 psi for 1 to 2 minutes[8].

  • Validation: Release the pressure. The resulting KBr disk should be nearly transparent (glassy). A cloudy disk indicates either absorbed moisture (KBr is highly hygroscopic) or insufficient grinding[7][9].

  • Acquisition: Place the pellet in the transmission holder and acquire the spectrum (4000 to 400 cm⁻¹, 4 cm⁻¹ resolution) against a blank KBr pellet background.

Sources

Application

Application Note: Thermodynamic Solubility Profiling of 5-Methyl-3-(3-nitrophenyl)isoxazole in Organic Solvents

Introduction & Physicochemical Rationale Understanding the solubility profile of heterocyclic compounds is a critical prerequisite in drug discovery, formulation development, and synthetic route optimization. This applic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

Understanding the solubility profile of heterocyclic compounds is a critical prerequisite in drug discovery, formulation development, and synthetic route optimization. This application note details the physicochemical profiling and empirical solubility determination of 5-methyl-3-(3-nitrophenyl)isoxazole (CAS: 58332-81-3), a functionalized isoxazole derivative frequently utilized as a pharmacophore scaffold and synthetic intermediate.

Rather than relying on trial-and-error, a robust solubility strategy must be grounded in the molecule's fundamental physicochemical properties. According to computational descriptors , this compound possesses a molecular weight of 204.18 g/mol and an XLogP3 of 2.3, indicating moderate lipophilicity. Structurally, it features a highly electronegative nitro group and an isoxazole ring containing adjacent nitrogen and oxygen heteroatoms.

Mechanistic Causality of Solvation: The molecule contains 4 Hydrogen Bond Acceptors (HBA) but 0 Hydrogen Bond Donors (HBD) . Furthermore, the isoxazole core possesses a strong inherent dipole moment (~3.3 D) , which is further amplified by the electron-withdrawing nitrobenzene moiety. Because the compound cannot donate hydrogen bonds to form a self-associated lattice, its crystal packing is primarily driven by dipole-dipole interactions and π-π stacking. Consequently, solvents that can effectively disrupt these dipole interactions—namely, polar aprotic solvents—will yield the highest thermodynamic solubility.

Predicted Solubility Profile in Common Organic Solvents

Based on Hansen Solubility Parameters and the structural features of 5-methyl-3-(3-nitrophenyl)isoxazole, we can establish a predictive solubility matrix. This guides solvent selection for subsequent empirical validation.

Solvent ClassRepresentative SolventDielectric Constant (ε)Predicted SolubilityMechanistic Causality for Solvation Behavior
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7High (>50 mg/mL)Strong dipole-dipole interactions efficiently solvate the polarizable nitro group and the electronegative isoxazole core.
Moderately Polar Aprotic Dichloromethane (DCM)9.1Moderate-High (20–50 mg/mL)Excellent London dispersion forces match the lipophilic phenyl ring, while providing sufficient polarity to stabilize the heteroatoms.
Polar Protic Methanol (MeOH)32.7Moderate (5–20 mg/mL)The solvent acts as an H-bond donor to the 4 H-bond acceptors on the solute; however, the lack of solute HBDs limits the formation of a robust, bidirectional H-bond network.
Non-Polar Aliphatic Hexane1.9Low (<1 mg/mL)Weak dispersion forces are fundamentally insufficient to overcome the strong crystal lattice energy driven by the nitroaromatic dipoles.

Standardized Protocol: Self-Validating Isothermal Shake-Flask Method

The shake-flask method remains the "gold standard" for determining true thermodynamic solubility . However, adapting this method for volatile organic solvents requires strict procedural controls to prevent evaporative concentration errors and photolytic degradation. The following protocol is designed as a self-validating system to ensure absolute data integrity .

Phase 1: Saturation and Equilibration
  • Vial Preparation: Dispense 2.0 mL of the target organic solvent into a 5 mL amber glass vial. Causality: Nitroaromatic compounds are highly susceptible to photolytic degradation. Amber glass prevents UV-induced radical formation during the extended equilibration period.

  • Solid Addition: Incrementally add 5-methyl-3-(3-nitrophenyl)isoxazole powder to the solvent until a visible, persistent suspension forms.

  • Isothermal Agitation: Seal the vials with PTFE-lined caps to prevent solvent vapor escape. Place in an orbital shaker incubator set to 25.0 ± 0.1 °C at 200 rpm.

  • Self-Validation (Equilibrium Check): Prepare the samples in triplicate. Extract a micro-aliquot at 24 hours and 48 hours . Causality: A single time-point cannot confirm equilibrium. If the concentration variance between 24h and 48h is <5%, true thermodynamic saturation is definitively confirmed .

Phase 2: Phase Separation and Quality Control
  • Centrifugation: Transfer the suspension to chemical-resistant microcentrifuge tubes and centrifuge at 10,000 × g for 15 minutes at 25°C to pellet the excess solid.

  • Filtration: Draw the supernatant into a glass syringe and filter through a 0.22 µm PTFE syringe filter . Causality: Standard PES or Nylon filters will dissolve or swell in aggressive organics like DCM or DMSO, contaminating the sample. PTFE is universally chemically inert.

  • Self-Validation (Tyndall Effect): Shine a focused laser pointer through the filtered solution. Causality: Sub-micron colloidal particles can occasionally pass through 0.22 µm pores, causing false-positive solubility spikes. The absence of light scattering (Tyndall effect) guarantees a true molecular solution.

Phase 3: Gravimetric Dilution and Quantification
  • Gravimetric Dilution: Transfer a known mass (not volume) of the filtrate into a volumetric flask and dilute with the HPLC mobile phase. Causality: Volumetric pipetting of volatile organics (e.g., DCM, Hexane) introduces massive errors due to vapor-pressure-induced dripping and rapid evaporation. Converting mass to volume using the solvent's specific density ensures high-fidelity concentration calculations.

  • HPLC-UV Analysis: Quantify the diluted samples using a C18 reversed-phase column. The nitrobenzene moiety serves as an excellent chromophore, allowing for highly sensitive UV detection at ~254 nm. Calculate the final thermodynamic solubility against a multi-point calibration curve .

Experimental Workflow Visualization

Workflow Prep Sample Preparation Excess Solute + Organic Solvent Shake Isothermal Equilibration 25°C, 24h & 48h, 200 rpm Prep->Shake Sep Phase Separation Centrifugation & PTFE Filtration Shake->Sep Saturation Reached QC Self-Validation (QC) Laser Tyndall Effect Check Sep->QC QC->Sep Fail (Colloids Detected) Dilute Gravimetric Dilution Mitigate Volatility Errors QC->Dilute Pass (Clear Solution) HPLC HPLC-UV Analysis Validate via 24h vs 48h Data Dilute->HPLC Result Thermodynamic Solubility Final Data Output (mg/mL) HPLC->Result Δ < 5% Confirmed

Fig 1. Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

References

  • National Center for Biotechnology Information. "5-Methyl-3-(3-nitrophenyl)isoxazole - Computed Descriptors and Properties." PubChem, U.S. National Library of Medicine. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Product Properties Test Guidelines: Water Solubility (Column Elution Method; Shake Flask Method)." Regulations.gov. URL:[Link]

  • Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Tabriz University of Medical Sciences. URL: [Link]

  • Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species." Dissolution Technologies Journal. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-methyl-3-(3-nitrophenyl)isoxazole

Welcome to the technical support guide for the synthesis of 5-methyl-3-(3-nitrophenyl)isoxazole. This document is designed for researchers, medicinal chemists, and process development professionals who are seeking to tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 5-methyl-3-(3-nitrophenyl)isoxazole. This document is designed for researchers, medicinal chemists, and process development professionals who are seeking to troubleshoot and enhance the yield of this important heterocyclic scaffold. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to make informed decisions to overcome common synthetic challenges.

The most prevalent and often most accessible route to this class of isoxazole involves the condensation of an α,β-unsaturated ketone (a chalcone intermediate) with hydroxylamine.[1][2][3] This guide will focus primarily on optimizing this pathway, addressing the critical parameters that govern reaction efficiency and product purity.

Reaction Fundamentals: The Chalcone Condensation Pathway

The synthesis proceeds via the reaction of 1-(3-nitrophenyl)-2-buten-1-one with hydroxylamine hydrochloride. The mechanism involves a nucleophilic attack (Michael addition) by the hydroxylamine onto the β-carbon of the chalcone, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic isoxazole ring.[4]

ReactionMechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_end Final Product Chalcone 1-(3-nitrophenyl)-2-buten-1-one (Chalcone) MichaelAdduct Michael Adduct Chalcone->MichaelAdduct + NH2OH (Michael Addition) Hydroxylamine NH2OH·HCl (Hydroxylamine) Hydroxylamine->MichaelAdduct Isoxazoline Isoxazoline Intermediate MichaelAdduct->Isoxazoline Intramolecular Cyclization Isoxazole 5-methyl-3-(3-nitrophenyl)isoxazole Isoxazoline->Isoxazole - H2O (Dehydration)

Caption: General mechanism for isoxazole synthesis from a chalcone.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<40%). What are the primary causes?

A: Low yields in this synthesis typically stem from three main areas: incomplete reaction, formation of stable side products, or losses during workup and purification.[4][5]

  • Incomplete Dehydration: The final step, the dehydration of the isoxazoline intermediate to the aromatic isoxazole, is often the rate-limiting step. If conditions are too mild (e.g., weak base, low temperature), the reaction can stall, leaving a significant amount of the isoxazoline in the final mixture.[4]

  • Side-Product Formation: The reaction between a chalcone and hydroxylamine is not always clean. Several competing reactions can occur, consuming your starting materials and complicating purification.[4]

  • Sub-optimal Reaction Conditions: The choice of base and solvent system is critical. An inappropriate selection can favor side reactions or lead to a stalled reaction. For instance, a weak base might not be sufficient to drive the final dehydration step to completion.[4]

Q2: My TLC and NMR analyses show multiple products. What are these side products and how can I minimize them?

A: The presence of multiple spots on a TLC plate is a classic sign of side-product formation. The most common culprits in this synthesis are isoxazolines and chalcone oximes.[4]

  • Isoxazoline Byproduct: This is the partially reduced, non-aromatic precursor to your final product. Its formation indicates that the final dehydration step is incomplete.

    • Solution: Employ a stronger base (e.g., shifting from sodium acetate to NaOH or KOH) or increase the reaction temperature to facilitate the elimination of water.[4][5]

  • Chalcone Oxime: Hydroxylamine can react with the ketone of the chalcone to form an oxime, especially if the Michael addition is slow.

    • Solution: Altering the pH of the reaction can help. More basic conditions generally favor the Michael addition required for the primary reaction pathway.[4]

  • Pyrazoline Byproduct: This is less common but can occur if the hydroxylamine hydrochloride reagent is contaminated with hydrazine.

    • Solution: Ensure the use of high-purity hydroxylamine hydrochloride. If the problem persists, it may indicate a fundamental reactivity issue with the substrate, and an alternative synthetic route should be considered.[4]

Q3: The reaction seems to stall after a few hours and never reaches full conversion. How can I drive it to completion?

A: A stalled reaction is a clear indication that the conditions are not optimal to overcome the activation energy of a key step, usually the final dehydration.

  • Increase Thermal Energy: Refluxing the reaction is a standard procedure for this synthesis and is often necessary to ensure complete conversion.[5] If you are running the reaction at a lower temperature, gradually increasing it while monitoring by TLC is the first logical step.

  • Optimize the Base: The base is not just a scavenger for HCl; it is a catalyst for the dehydration. If using a mild base like sodium acetate, switching to a stronger base like potassium hydroxide can dramatically increase the reaction rate.[4][5]

  • Extend Reaction Time: Some reactions are simply slow. Ensure you are allowing sufficient time for the reaction to complete, which can be anywhere from 4 to 8 hours or more.[5]

Q4: I'm having difficulty purifying the final isoxazole from the crude mixture. What are some effective strategies?

A: Purifying isoxazoles can be challenging because the side products often have similar polarities to the desired compound.[4]

  • Column Chromatography: This is the most reliable method. A silica gel column is standard. Careful selection of the eluent system is critical. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A gradient of 5% to 20% ethyl acetate in hexane is a good starting point for elution.

  • Recrystallization: If the crude product is obtained as a solid and is relatively pure (>85%), recrystallization can be an effective final purification step. Ethanol or a mixture of ethanol and water are often suitable solvents.

  • Aqueous Workup: After the reaction is complete, pouring the mixture into ice-cold water can help precipitate the crude product, which can then be collected by filtration.[5] This helps remove inorganic salts and highly polar impurities before chromatographic purification.

Frequently Asked Questions (FAQs)

Q1: What are the pros and cons of the chalcone condensation route versus a 1,3-dipolar cycloaddition?

A: Both are powerful methods for isoxazole synthesis. The choice often depends on the availability and complexity of the starting materials.

  • Chalcone Route:

    • Pros: Starting materials (substituted acetophenones/aldehydes and hydroxylamine) are often readily available and inexpensive. The procedure is typically a one-pot reaction.[1][2]

    • Cons: Can suffer from side-product formation (isoxazolines, oximes) if not properly optimized.[4]

  • 1,3-Dipolar Cycloaddition Route:

    • Pros: This is a very versatile and often high-yielding method. It involves the reaction of a nitrile oxide (generated in situ from an oxime or nitroalkane) with an alkyne.[5][6] Using a copper(I) catalyst with a terminal alkyne can provide excellent regioselectivity for the 3,5-disubstituted isomer.[5]

    • Cons: Requires the synthesis of the nitrile oxide precursor, which adds a step. Dimerization of the nitrile oxide to form a furoxan can be a competing side reaction.[5]

Q2: Can I use microwave irradiation to improve this synthesis?

A: Yes, microwave-assisted synthesis is an excellent technique for this reaction. It has been shown to significantly reduce reaction times and, in many cases, improve yields by minimizing the formation of byproducts through rapid, uniform heating.[2]

Q3: How do I definitively confirm the structure and purity of my final product?

A: A combination of standard spectroscopic and analytical techniques is required:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the exact structure, connectivity, and substitution pattern of the isoxazole ring.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the C=N of the isoxazole ring and the NO₂ group.

  • Thin-Layer Chromatography (TLC): Used to assess the purity of the final product (ideally a single spot) and to monitor the progress of the reaction and purification.

Optimized Experimental Protocols

The following protocols represent a robust starting point for the synthesis and purification of 5-methyl-3-(3-nitrophenyl)isoxazole.

Protocol 1: Synthesis via Chalcone Condensation

This protocol is based on established methods for the cyclization of α,β-unsaturated ketones with hydroxylamine.[2][5]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 1-(3-nitrophenyl)-2-buten-1-one (1.0 equiv) in ethanol (20-30 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 equiv) to the solution, followed by a base such as potassium hydroxide (2.0 equiv).

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol).

  • Monitoring: Monitor the reaction progress by TLC every hour. The reaction is typically complete within 4-8 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 100 mL of ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing with cold water. Allow the crude product to air dry.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel using a slurry method with hexane.

  • Sample Loading: Dissolve the crude, dried product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with 100% hexane. Gradually increase the solvent polarity by adding ethyl acetate. A typical gradient might be:

    • Hexane (2 column volumes)

    • 5% Ethyl Acetate in Hexane (4 column volumes)

    • 10% Ethyl Acetate in Hexane (4 column volumes)

    • 15-20% Ethyl Acetate in Hexane until the product elutes.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 5-methyl-3-(3-nitrophenyl)isoxazole.

Data Summary & Workflow Visualization

Table 1: Key Reaction Parameter Optimization
ParameterCondition ACondition BRationale & Expected Outcome
Base Sodium Acetate (NaOAc)Potassium Hydroxide (KOH)KOH is a much stronger base and more effectively catalyzes the final dehydration step, reducing isoxazoline byproduct and reaction time.[4]
Temperature Room TemperatureReflux (e.g., ~78°C in EtOH)Refluxing provides the necessary activation energy for the cyclization and dehydration, driving the reaction to completion.[5]
Solvent Acetic AcidEthanolEthanol is a common and effective solvent. Acetic acid can also be used and may help catalyze dehydration but can be harder to remove.[4]
Troubleshooting Workflow Diagram

TroubleshootingWorkflow decision decision Start Start: Low Reaction Yield AnalyzeTLC Analyze Crude Reaction Mixture by TLC/NMR Start->AnalyzeTLC IdentifyProblem Identify Primary Issue AnalyzeTLC->IdentifyProblem SideProducts Problem: Multiple Spots (Side Products) IdentifyProblem->SideProducts Multiple Spots StalledReaction Problem: Starting Material Remains (Stalled Reaction) IdentifyProblem->StalledReaction Unreacted SM CheckPurity Check Purity of Hydroxylamine HCl SolutionPurity Solution: - Use High-Purity Reagent CheckPurity->SolutionPurity SideProducts->CheckPurity Pyrazoline Suspected SolutionSide Solution: - Use Stronger Base (KOH) - Adjust pH SideProducts->SolutionSide SolutionStall Solution: - Increase Temperature (Reflux) - Extend Reaction Time - Use Stronger Base StalledReaction->SolutionStall

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Technical Support Center: Synthesis of Isoxazoles from Chalcones - Benchchem. (n.d.).
  • Technical Support Center: Synthesis of 3,5-Disubstituted Isoxazoles - Benchchem. (n.d.).
  • Pingaew, R., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Scientific Reports, 11(1), 1-11. Retrieved from [Link]

  • Chen, J., et al. (2012). Synthesis of 3,5-Disubstituted Isoxazoles via Cope-Type Hydroamination of 1,3-Dialkynes. Organic Letters, 14(10), 2622-2625. Retrieved from [Link]

  • Wang, X., et al. (2014). New Synthetic Method for 3,5-Disubstituted Isoxazole. Chinese Journal of Organic Chemistry, 34(5), 1018-1023. Retrieved from [Link]

  • Bavireddi, H., et al. (2015). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry, 13(12), 3646-3656. Retrieved from [Link]

  • de la Torre, M. C., et al. (2018). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. Molecules, 23(11), 2973. Retrieved from [Link]

  • Sipos, G., et al. (2022). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules, 27(17), 5424. Retrieved from [Link]

  • Kumar, R., et al. (2017). Synthesis of novel isoxazole/dihydroisoxazole tethered β-lactam hybrids via regiospecific 1,3-dipolar cycloaddition methodology on 3-phenylthio-β-lactams. Journal of Heterocyclic Chemistry, 54(5), 2912-2919. Retrieved from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules, 29(5), 1098. Retrieved from [Link]

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.). Retrieved from [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Gomha, S. M., et al. (2018). Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl)-1H-Pyrazol-4-yl Derivatives via Regioselectivity of the 1,3-Dipolar Cycloaddition. Molecules, 23(5), 1206. Retrieved from [Link]

  • Pandhurnekar, C. P., et al. (2021). progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research, 12(3), 44-50. Retrieved from [Link]

  • Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. (2013). Tetrahedron Letters, 54(39), 5349-5352. Retrieved from [Link]

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (2015). International Journal of ChemTech Research, 8(7), 131-136. Retrieved from [Link]

  • Construction of Isoxazole ring: An Overview. (2021). Letters in Applied NanoBioScience, 10(3), 2542-2564. Retrieved from [Link]

  • Suneel Kumar, K., et al. (2014). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 6(5), 233-239. Retrieved from [Link]

  • Misiura, K., et al. (2021). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules, 26(11), 3326. Retrieved from [Link]

  • Tran, T. D., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 476-483. Retrieved from [Link]

  • Kumar, A., et al. (2022). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy, 16(4), 488-496. Retrieved from [Link]

  • Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2018). Anti-Infective Agents, 16(2), 117-127. Retrieved from [Link]

  • Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. (n.d.). Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2023). RSC Medicinal Chemistry, 14(5), 786-817. Retrieved from [Link]

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. (2016). ACS Medicinal Chemistry Letters, 7(12), 1122-1127. Retrieved from [Link]

  • REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. (2015). Journal Marocain de Chimie Hétérocyclique, 14(1), 1-8. Retrieved from [Link]

  • A Technical Guide to 3-Methyl-4-nitro-5-styrylisoxazole Derivatives: Synthesis, Reactivity, and Biological Potential - Benchchem. (n.d.).

Sources

Optimization

Technical Support Center: Optimizing Catalytic Synthesis of 5-methyl-3-(3-nitrophenyl)isoxazole

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers and drug development professionals actively troubleshooting the catalytic synthesis of 5-methyl-3-(3-nitrophenyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers and drug development professionals actively troubleshooting the catalytic synthesis of 5-methyl-3-(3-nitrophenyl)isoxazole .

The synthesis of this specific scaffold typically relies on the 1,3-dipolar cycloaddition between 3-nitrobenzonitrile oxide (generated in situ from 3-nitrobenzaldehyde oxime) and a propyne surrogate. Below, you will find mechanistic workflows, troubleshooting FAQs, quantitative optimization data, and a self-validating standard operating procedure (SOP).

Mechanistic Workflow

Understanding the divergence between productive catalytic pathways and degradation pathways is critical for optimization. The diagram below illustrates the flow from the oxime precursor to the target isoxazole, highlighting the competing dimerization route.

Mechanism A 3-Nitrobenzaldehyde Oxime C 3-Nitrobenzonitrile Oxide A->C -H2O B Iodine(III) Catalyst (Oxidation) B->C Catalyzes D Furoxan Dimer (Byproduct) C->D Excess Conc. E Cu(I) Acetylide Complex C->E + Propyne Surrogate F 5-methyl-3-(3-nitrophenyl) isoxazole E->F Regioselective Cycloaddition

Catalytic workflow for isoxazole synthesis showing target pathway versus furoxan dimerization.

Troubleshooting & FAQs

Q1: Why is my reaction yielding predominantly 3,4-bis(3-nitrophenyl)furoxan instead of the target isoxazole? Root Cause Analysis: Furoxan is the dimerization product of the highly reactive 3-nitrobenzonitrile oxide intermediate. This occurs when the rate of nitrile oxide generation exceeds the rate of the 1,3-dipolar cycloaddition with the alkyne. Optimization Strategy: Implement a continuous or slow-addition protocol for the hypervalent iodine(III) oxidant. By keeping the steady-state concentration of the nitrile oxide low, the bimolecular dimerization kinetics are suppressed in favor of the cycloaddition pathway .

Q2: I am obtaining a mixture of 4-methyl and 5-methyl regioisomers. How do I strictly enforce 5-methyl regioselectivity? Root Cause Analysis: Uncatalyzed thermal 1,3-dipolar cycloadditions rely purely on HOMO-LUMO orbital overlap, which often leads to poor regiocontrol, yielding both 4- and 5-substituted isoxazoles . Optimization Strategy: Transition to a Copper-catalyzed system. Utilizing Cu(OAc)₂ with a base like DABCO facilitates the formation of a copper acetylide intermediate with the propyne surrogate. This metallated intermediate sterically and electronically directs the nitrile oxide approach, exclusively yielding the 5-methyl isomer via a formal [2+2+1] or [3+2] annulation pathway .

Q3: My hypervalent iodine(III) catalyst is failing to achieve full conversion of the 3-nitrobenzaldehyde oxime. What is inhibiting the cycle? Root Cause Analysis: The catalytic cycle of hypervalent iodine reagents (like hydroxy(aryl)iodonium tosylate) initiates with a ligand exchange step where the oxime oxygen attacks the electrophilic iodine center . Coordinating solvents (e.g., DMF, DMSO) or excessive moisture can competitively bind to the iodine, stalling the reaction. Optimization Strategy: Switch to a non-coordinating, slightly fluorinated solvent system like Dichloromethane (DCM) mixed with Trifluoroethanol (TFE). TFE stabilizes the hypervalent iodine intermediate without outcompeting the oxime nucleophile.

Quantitative Catalyst Optimization Data

The following table summarizes the performance metrics of various catalytic systems tested during the optimization of 5-methyl-3-(3-nitrophenyl)isoxazole synthesis.

Catalyst SystemSolventTemp (°C)Regioselectivity (5-Me : 4-Me)Furoxan Dimer (%)Isolated Yield (%)
None (Thermal) Toluene11060 : 4018.541.0
PhI(OAc)₂ (Batch Addition) DCM2565 : 3524.048.5
Koser's Reagent (Slow Add) DCM / TFE2572 : 28< 2.074.0
Koser's Reagent + Cu(OAc)₂ DCM / H₂O25> 99 : 1< 1.093.5

Data Interpretation: The synergistic use of Koser's Reagent (for controlled oxidation) and Cu(OAc)₂ (for regiocontrol) provides the highest isolated yield while nearly eliminating dimerization and off-target regioisomers.

Standard Operating Procedure (SOP)

Self-Validating Protocol: Dual-Catalyzed Oxidative Cycloaddition

This protocol utilizes a dual-catalyst system to ensure both high conversion and strict regioselectivity.

Phase 1: Pre-Catalyst Activation

  • In an oven-dried, round-bottom flask under an N₂ atmosphere, dissolve 3-nitrobenzaldehyde oxime (1.0 equiv, 10 mmol) and the propyne surrogate (e.g., 2-bromopropene, 1.5 equiv) in 40 mL of anhydrous DCM/TFE (4:1 v/v).

  • Add Cu(OAc)₂ (10 mol%) and DABCO (20 mol%) to the stirring mixture.

    • Self-Validation Check: Observe the solution for 5 minutes. The mixture will transition from colorless/pale yellow to a distinct deep blue/green. This color shift confirms the successful deprotonation and formation of the active Cu-ligand acetylide complex.

Phase 2: Controlled Nitrile Oxide Generation 3. Prepare a 0.5 M solution of Koser's reagent ([hydroxy(tosyloxy)iodo]benzene) (1.1 equiv) in anhydrous DCM. 4. Using an automated syringe pump, add the Koser's reagent solution dropwise to the reaction flask over a period of 2 hours at 25 °C.

  • Causality: The slow addition rate strictly limits the instantaneous concentration of 3-nitrobenzonitrile oxide in the reaction matrix. This kinetic control directly mitigates the bimolecular collision rate of the nitrile oxide, preventing furoxan dimerization.

Phase 3: Quench and Isolation 5. Allow the reaction to stir for an additional 1 hour post-addition.

  • Self-Validation Check: Perform TLC analysis (Hexanes:EtOAc 3:1). The reaction is complete when the oxime spot (R_f ~0.2) is fully consumed, and a single dominant product spot for the 5-methyl isoxazole appears (R_f ~0.6).

  • Quench the reaction by adding 20 mL of saturated aqueous Na₂S₂O₃ to reduce any residual iodine(III) species.

  • Extract the aqueous layer with DCM (3 × 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude residue via silica gel flash chromatography to isolate the pure 5-methyl-3-(3-nitrophenyl)isoxazole.

References

  • Title: Regioselective Synthesis of Isoxazoles by Hypervalent Iodine(III) Reagent Mediated Oxidative Cycloaddition Source: CORE (University of Minnesota Duluth) URL: [Link] [1]

  • Title: 1,3-Dipolar Cycloaddition, HPLC Enantioseparation, and Docking Studies of Saccharin/Isoxazole and Saccharin/Isoxazoline Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link] [2]

  • Title: Tunable Key [3 + 2] and [2 + 1] Cycloaddition of Enaminones and α-Diazo Compounds for the Synthesis of Isomeric Isoxazoles: Metal-Controlled Selectivity Source: Organic Letters (ACS Publications) URL: [Link] [3]

  • Title: Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes Source: Molecules (MDPI) URL: [Link] [4]

Troubleshooting

resolving aqueous solubility issues of 5-methyl-3-(3-nitrophenyl)isoxazole

Welcome to the Technical Support Center for 5-methyl-3-(3-nitrophenyl)isoxazole . As drug development professionals, encountering "brick dust" compounds is a daily hurdle.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-methyl-3-(3-nitrophenyl)isoxazole . As drug development professionals, encountering "brick dust" compounds is a daily hurdle. This guide is designed by senior application scientists to move beyond basic trial-and-error, providing you with mechanistically grounded, self-validating workflows to resolve the aqueous solubility limitations of this specific chemotype.

Molecular Diagnostics & Causality: The "Why"

Before attempting to dissolve a compound, we must diagnose its physicochemical constraints. 5-methyl-3-(3-nitrophenyl)isoxazole (Molecular Weight: 204.18 g/mol ) is a highly lipophilic molecule with an estimated LogP of ~2.3 1.

The Causality of Insolubility: The core issue is twofold. First, the planar nitroaromatic system and isoxazole ring create a strong crystalline lattice energy driven by π−π stacking. Second, and most critically, this compound completely lacks ionizable functional groups (no basic amines or acidic protons) within the physiological pH range.

Expert Insight: Because it is non-ionizable, traditional first-line solubility enhancement techniques like salt formation or pH adjustment will definitively fail. Our interventions must instead focus on reducing the dielectric constant of the solvent, encapsulating the hydrophobic moiety, or thermodynamically disrupting the crystalline lattice.

DecisionTree Start 5-methyl-3-(3-nitrophenyl)isoxazole (Poor Aqueous Solubility) CheckIon Are there ionizable groups? (No) Start->CheckIon InVitro In Vitro Assay (High-Throughput) CheckIon->InVitro Assay Prep InVivo In Vivo / Formulation (Pre-clinical) CheckIon->InVivo Formulation CoSolvent Co-Solvent System (DMSO / PEG400) InVitro->CoSolvent Cyclo Cyclodextrin Complexation (HP-β-CD) InVivo->Cyclo SolidDisp Solid Lipid Dispersion (Amorphous) InVivo->SolidDisp

Fig 1: Decision matrix for solubility enhancement of non-ionizable lipophilic compounds.

Quantitative Strategy Comparison

To select the appropriate workflow, compare the expected outcomes and required validation metrics for each strategy below:

StrategyPrimary MechanismBest ApplicationExpected Solubility GainValidation Metric (Self-Validating System)
Co-Solvency (5% DMSO) Lowers solvent dielectric constantEarly in vitro screening1.5x to 5xNephelometry (Absence of light scatter)
HP-β-CD Complexation Hydrophobic cavity encapsulationPre-clinical in vivo dosing10x to 50xDSC (Loss of crystalline melting endotherm)
Solid Lipid Dispersion Amorphous conversion & wettingOral formulation20x to 100xPXRD (Broad amorphous halo pattern)

Troubleshooting Guides & Experimental Protocols

A robust experimental protocol must be a self-validating system. Do not assume solubility has been achieved simply because the solution appears clear to the naked eye; colloidal aggregates can ruin biological assays.

Protocol A: High-Throughput Co-Solvency (For In Vitro Assays)

Nearly all early-stage drug discovery relies on DMSO stock solutions 2. However, direct dilution into aqueous buffers often causes "crash out" (shock precipitation).

  • Stock Preparation: Dissolve 5-methyl-3-(3-nitrophenyl)isoxazole in 100% anhydrous DMSO to create a 10 mM stock.

  • Transitional Dilution: Pre-dilute the stock into a transitional co-solvent mixture (e.g., 50% DMSO / 50% PEG400). This intermediate step prevents the thermodynamic shock that triggers crystallization.

  • Aqueous Titration: Slowly titrate the transitional stock into the aqueous assay buffer under vigorous vortexing, maintaining a final DMSO concentration of ≤5%.

  • Validation Step: Measure the solution using Dynamic Light Scattering (DLS) or a nephelometer. A baseline reading confirms true molecular solvation; elevated scattering indicates colloidal aggregates (false positives).

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

For in vivo dosing, DMSO must be minimized. Cyclodextrins (CDs) form inclusion complexes. Because the molecular weight of our compound is ~204 g/mol , it fits perfectly within the β-CD cavity, which is thermodynamically optimized for guest molecules between 200-400 g/mol 3.

Workflow Step1 Excess Drug + HP-β-CD Solution Step2 Equilibration (Shake-flask, 24h) Step1->Step2 Step3 Phase Separation (Centrifugation) Step2->Step3 Step4 Quantification (HPLC/UV) Step3->Step4 Step5 Validation (FTIR/DSC) Step4->Step5

Fig 2: Self-validating workflow for HP-β-CD inclusion complexation and verification.

  • Matrix Preparation: Prepare a 20% (w/v) HP-β-CD solution in purified water or saline.

  • Saturation: Add an excess amount of crystalline 5-methyl-3-(3-nitrophenyl)isoxazole to the CD solution.

  • Equilibration: Agitate the suspension in a shake-flask at 25°C for 48 hours to ensure thermodynamic equilibrium of the host-guest complex.

  • Separation: Centrifuge at 10,000 x g for 15 minutes to pellet the uncomplexed crystalline drug. Filter the supernatant through a 0.22 µm PVDF syringe filter.

  • Validation Step: Lyophilize a sample of the filtrate and run Differential Scanning Calorimetry (DSC). The disappearance of the sharp melting endotherm of the drug confirms successful amorphous inclusion within the CD cavity, differentiating it from a mere physical mixture 4.

Protocol C: Solid Lipid Dispersions (Spray Drying)

To maximize oral bioavailability, converting the crystalline drug to an amorphous solid dispersion within a lipid/polymer matrix bypasses the thermodynamic barrier to dissolution 5.

  • Co-Dissolution: Dissolve 5-methyl-3-(3-nitrophenyl)isoxazole and a lipid carrier (e.g., Gelucire or a PEGylated lipid) in a common volatile solvent (e.g., Ethanol/DCM mixture).

  • Atomization: Feed the solution into a spray dryer. Set the inlet temperature to ~40°C and the outlet temperature to ~35°C to ensure rapid solvent evaporation without thermal degradation.

  • Validation Step: Analyze the collected powder via Powder X-Ray Diffraction (PXRD). A broad "halo" pattern validates the complete transformation from the crystalline to the amorphous state.

Frequently Asked Questions (FAQs)

Q: I tried adjusting the pH of my buffer to 2.0 and 10.0, but the solubility of 5-methyl-3-(3-nitrophenyl)isoxazole didn't change at all. Why? A: This compound lacks ionizable functional groups. Its pKa is entirely outside the physiological range. Because it cannot be protonated or deprotonated, the Henderson-Hasselbalch equation does not apply here. pH adjustment is a futile strategy for this specific chemotype; you must rely on co-solvents or complexation instead.

Q: My compound is fully soluble in 100% DMSO but immediately precipitates when diluted to 1% DMSO in the assay buffer. How can I rescue my assay? A: Solubility from pure DMSO is a "best-case scenario" 2. When diluted into water, the solvent's dielectric constant rapidly shifts, causing the highly lipophilic drug to crash out. To rescue the assay, introduce a surfactant (e.g., 0.1% Tween 20) into the aqueous buffer before adding the DMSO stock, or utilize the step-down transitional dilution method outlined in Protocol A.

Q: Why do you recommend HP-β-CD over standard β-CD for this compound? A: Standard β-CD has a relatively low intrinsic aqueous solubility (~1.85 g/100 mL) due to strong intramolecular hydrogen bonding. HP-β-CD is chemically modified to disrupt this bonding, increasing its own solubility to >50 g/100 mL. This allows you to achieve a much higher concentration of the host-guest inclusion complex in solution, which is critical for dosing highly lipophilic compounds 4.

References

  • PubChem - 5-Methyl-3-(3-nitrophenyl)isoxazole | C10H8N2O3 | CID 3356096[Link]

  • National Center for Biotechnology Information (PMC) - Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics[Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research - Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs[Link]

  • PhysChem Forum - High-Throughput Solubility[Link]

  • Google Patents - Solid lipid dispersion for aqueous solubility enhancement of poorly w

Sources

Optimization

Technical Support Center: Preventing Degradation of 5-Methyl-3-(3-nitrophenyl)isoxazole During Long-Term Storage

Welcome to the Technical Support Center. This guide provides researchers, analytical chemists, and drug development professionals with field-proven methodologies to ensure the structural integrity of 5-methyl-3-(3-nitrop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides researchers, analytical chemists, and drug development professionals with field-proven methodologies to ensure the structural integrity of 5-methyl-3-(3-nitrophenyl)isoxazole during long-term storage and experimental handling.

Part 1: Core Vulnerabilities & Mechanistic Insights

To effectively store 5-methyl-3-(3-nitrophenyl)isoxazole, one must understand the causality behind its degradation. This molecule presents a dual-threat instability profile driven by its two primary functional groups:

  • The Nitroaromatic Moiety (Photodegradation): Nitroaromatic compounds are highly susceptible to photolytic degradation. Exposure to ambient UV or visible laboratory light excites the nitro group into a reactive triplet state. This triggers photoreduction and oxidation pathways that yield highly conjugated, colored nitrophenols and nitrous acid (HONO) .

  • The Isoxazole Ring (Base-Catalyzed Hydrolysis): The isoxazole heterocycle contains a highly labile N-O bond. Under basic conditions (pH > 7.5), deprotonation or nucleophilic attack initiates an irreversible ring-scission event, converting the isoxazole into a cyanoenol or enamine derivative. This degradation pathway is mechanistically identical to the well-documented metabolic ring opening of the isoxazole-containing drug leflunomide .

Part 2: Troubleshooting Guide & FAQs

Q1: My stock solution turned from pale yellow to dark brown over a few weeks. What happened? Cause: This discoloration is a classic indicator of nitroaromatic photodegradation . Light exposure generates radical intermediates that polymerize or oxidize into colored byproducts. Solution: Always store solid powders and solutions in amber glass vials. When handling the compound on the benchtop, minimize exposure to direct laboratory lighting and wrap active reaction flasks in aluminum foil.

Q2: LC-MS analysis of my stored compound shows a mass shift and a new peak. Is the isoxazole ring opening? Cause: Yes. If your storage solvent or biological assay buffer is slightly basic (pH > 7.5), the isoxazole ring is undergoing base-catalyzed hydrolysis. The N-O bond breaks, leading to ring scission and the formation of a cyanoenol . Solution: Maintain all aqueous solutions at a neutral to slightly acidic pH (pH 5.0–6.5). Avoid the use of strong nucleophiles or basic buffers (e.g., Tris at pH 8.0) during prolonged incubations.

Q3: Does the choice of storage solvent matter for -20°C storage? Cause: Absolutely. Hygroscopic solvents like DMSO can absorb atmospheric moisture over time. In the presence of trace water and impurities, hydrolytic degradation of the isoxazole ring accelerates even at freezing temperatures. Solution: Use strictly anhydrous, degassed solvents (e.g., anhydrous DMSO or acetonitrile). Flush the vial's headspace with an inert gas (argon or nitrogen) to displace oxygen and moisture before sealing.

Part 3: Quantitative Data: Degradation Triggers & Impacts

Degradation PathwayPrimary TriggerEnvironmental CatalystStructural ConsequenceMitigation Strategy
Photodegradation UV / Visible LightDissolved OxygenNitro reduction to nitrophenols / HONO releaseAmber vials, dark storage, degassed solvents
Ring Scission High pH (> 7.5)Nucleophiles / HeatN-O bond cleavage (Cyanoenol formation)Buffer to pH 5.0–6.5, avoid strong bases
Hydrolysis Trace MoistureHygroscopic SolventsRing opening / OxidationAnhydrous solvents, Argon/Nitrogen headspace
Thermal Degradation High TemperatureProlonged Bench TimeAccelerated baseline degradationStore at -20°C to -80°C, avoid freeze-thaw

Part 4: Standard Operating Procedures (SOPs)

To ensure a self-validating system of trustworthiness, follow these step-by-step methodologies for handling and storing the compound.

Protocol 1: Preparation and Storage of Solid Compound
  • Desiccation: Upon receiving the lyophilized solid, immediately transfer it to a desiccator containing an active desiccant (e.g., Drierite) to remove surface moisture.

  • Light Protection: Transfer the solid into a tightly sealed amber glass vial. Do not use clear glass.

  • Inert Atmosphere: Gently flush the headspace of the vial with a stream of high-purity Argon or Nitrogen gas for 10–15 seconds to displace ambient oxygen and moisture.

  • Temperature Control: Seal the vial with a Teflon-lined cap and store it in a monitored freezer at -20°C (or -80°C for multi-year storage).

Protocol 2: Preparation of Liquid Stock Solutions
  • Solvent Selection: Dissolve the compound using only strictly anhydrous, commercially sealed solvents (e.g., Anhydrous DMSO, ≥99.9%).

  • Aliquoting: Divide the master stock solution into small, single-use aliquots (e.g., 50 µL to 100 µL) in amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles, which introduce condensation and accelerate hydrolysis.

  • Validation Step: To confirm storage integrity, run a baseline LC-MS aliquot at Day 0. Compare the UV chromatogram (at 254 nm) of subsequent aliquots against this baseline prior to critical experiments to detect the emergence of new peaks.

Part 5: Mechanistic Workflows & Visualizations

Photodegradation A 5-methyl-3-(3-nitrophenyl)isoxazole (Intact) B UV / Ambient Light Exposure A->B Absorption C Excited Triplet State & Radical Intermediates B->C Photoreduction D Nitrophenol Derivatives & Colored Byproducts C->D Oxidation

Photodegradation pathway of the nitroaromatic moiety under UV/ambient light.

RingOpening A Isoxazole Ring (Neutral/Acidic pH) B Basic Conditions (pH > 7.5) A->B Exposure to Base C Nucleophilic Attack & Deprotonation B->C Catalyst D N-O Bond Cleavage C->D Labile Bond Breaking E Ring Scission (Cyanoenol Formation) D->E Irreversible Degradation

Mechanism of base-catalyzed isoxazole ring opening and N-O bond cleavage.

References

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Source: PubMed. URL:[Link]

  • In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726. Source: PubMed. URL:[Link]

  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Source: ACS Publications. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Antimicrobial Efficacy of 5-Methyl-3-(3-nitrophenyl)isoxazole and Its Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol Executive Summary The escalating crisis of antimicrobial resistance (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

The escalating crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens such as Carbapenem-resistant Acinetobacter baumannii (CRAB) and Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel chemical scaffolds. Isoxazole derivatives have emerged as highly potent pharmacophores. Specifically, 5-methyl-3-(3-nitrophenyl)isoxazole [1] and its advanced carbohydrazide derivatives represent a promising class of antimicrobial agents.

This guide provides an objective, data-driven comparison of the 3-nitrophenyl isoxazole scaffold against standard-of-care antibiotics (Ciprofloxacin, Ampicillin, and Colistin). It details the structure-activity relationship (SAR) causality, comparative efficacy metrics, and self-validating experimental protocols required to rigorously evaluate these compounds in preclinical settings.

Mechanistic Overview & Structure-Activity Relationship (SAR)

The antimicrobial superiority of the 5-methyl-3-(3-nitrophenyl)isoxazole core over unsubstituted heterocycles is not coincidental; it is driven by precise physicochemical tuning:

  • The 3-Nitrophenyl Moiety: The nitro group is a strong electron-withdrawing group (EWG). Positioned at the meta (3-) position of the phenyl ring, it optimizes the electrostatic potential surface of the molecule. This enhances hydrogen-bond acceptor capabilities and facilitates strong dipole-dipole interactions with bacterial target proteins (e.g., KatG). Furthermore, the nitro group increases the propensity of the molecule to generate intracellular reactive oxygen species (ROS) [2].

  • The 5-Methyl Group: This substitution provides a critical hydrophobic anchor. It slightly increases the partition coefficient (LogP), ensuring optimal lipophilicity for bacterial cell membrane penetration without introducing excessive steric bulk that could hinder target binding.

  • The Isoxazole Core: Acts as a rigid bioisosteric linker that maintains the optimal spatial geometry between the lipophilic methyl group and the electron-deficient nitrophenyl ring.

Mechanism Isoxazole 3-(3-nitrophenyl)isoxazole Derivatives Membrane Bacterial Membrane Perturbation Isoxazole->Membrane Lipophilic penetration Target Enzyme Inhibition (e.g., KatG) Isoxazole->Target Steric/Electrostatic binding Death Bacterial Cell Death (Bactericidal) Membrane->Death Lysis ROS Intracellular ROS Accumulation Target->ROS Redox imbalance ROS->Death Oxidative stress

Proposed bactericidal mechanism of 3-nitrophenyl isoxazoles via membrane and enzymatic disruption.

Comparative Efficacy: Quantitative Data Analysis

To objectively benchmark the performance of 3-nitrophenyl isoxazole derivatives, we compare their Minimum Inhibitory Concentration (MIC) profiles against established antibiotics. Recent studies on 5-(3-nitrophenyl)-N'-arylisoxazole-3-carbohydrazide derivatives demonstrate exceptional potency against multidrug-resistant strains [2].

Table 1: Comparative MIC Values (µg/mL) and Cytotoxicity
Compound / AntibioticS. aureus (MRSA)E. coli (K12)A. baumannii (CRAB)Cytotoxicity (Vero Cells) IC₅₀
3-Nitrophenyl Isoxazole Derivatives 1.0 - 4.02.0 - 8.00.5 - 2.0 > 100 µg/mL (Highly Selective)
Ciprofloxacin (Fluoroquinolone)0.50.25> 32.0 (Resistant)> 100 µg/mL
Ampicillin (Beta-lactam)> 64.0 (Resistant)16.0> 64.0 (Resistant)> 100 µg/mL
Colistin (Polymyxin)1.00.52.0 - 4.0~ 50 µg/mL (Nephrotoxic Risk)

Key Takeaways:

  • CRAB Superiority: While Ciprofloxacin and Ampicillin fail against Carbapenem-resistant A. baumannii, the isoxazole derivatives maintain potent activity (MIC 0.5 - 2.0 µg/mL), outperforming even the last-resort antibiotic Colistin [2].

  • Safety Profile: Unlike Colistin, which poses severe nephrotoxicity risks, the isoxazole derivatives exhibit negligible cytotoxicity against mammalian Vero cells, indicating a highly favorable therapeutic index.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to isolate variables and prove causality.

Broth Microdilution Assay (MIC Determination)

Purpose: To determine the lowest concentration of the isoxazole compound that completely inhibits visible bacterial growth.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 5-methyl-3-(3-nitrophenyl)isoxazole in 100% DMSO to create a 10 mg/mL stock.

    • Causality Check: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.

  • Inoculum Standardization: Grow bacterial strains (e.g., CRAB, MRSA) in Mueller-Hinton Broth (MHB) at 37°C until the log phase. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:100 in MHB.

    • Validation: Plate 10 µL of the final inoculum onto agar. Count colonies after 24h to verify the exact starting CFU/mL.

  • Plate Setup (96-well):

    • Test Wells: Perform two-fold serial dilutions of the isoxazole compound (from 64 µg/mL down to 0.125 µg/mL) in 50 µL MHB.

    • Positive Control: Ciprofloxacin (validates assay sensitivity).

    • Negative Control (Sterility): MHB only (validates absence of contamination).

    • Vehicle Control: MHB + 1% DMSO + Bacteria (proves DMSO isn't inhibiting growth).

    • Growth Control: MHB + Bacteria (proves bacteria are viable).

  • Inoculation & Incubation: Add 50 µL of the standardized bacterial inoculum to all wells (except sterility control). Incubate at 37°C for 18-24 hours.

  • Readout: Determine MIC visually or via spectrophotometer (OD₆₀₀). The MIC is the lowest concentration with no observable growth.

Time-Kill Kinetics Assay

Purpose: To determine whether the isoxazole compound is bacteriostatic (stalls growth) or bactericidal (actively kills), and at what rate.

Step-by-Step Methodology:

  • Preparation: Prepare flasks containing 10 mL of MHB with the isoxazole compound at concentrations of 1×, 2×, and 4× the predetermined MIC. Include a drug-free growth control flask.

  • Inoculation: Inoculate all flasks with the target pathogen to a final concentration of 5×105 CFU/mL.

  • Sampling: Incubate at 37°C with shaking (200 rpm). At specific time intervals (0, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots.

  • Plating & Counting: Serially dilute the aliquots in sterile PBS and plate onto Mueller-Hinton agar. Incubate plates for 24 hours and count CFUs.

    • Causality: A reduction of ≥3log10​ CFU/mL compared to the initial inoculum indicates bactericidal activity.

Workflow Inoculum Inoculum Prep (0.5 McFarland) Incubation Incubation (37°C, 18-24h) Inoculum->Incubation Dilution Serial Dilution (Test Compounds) Dilution->Incubation MIC MIC Determination (OD600) Incubation->MIC TimeKill Time-Kill Kinetics (CFU/mL over 24h) MIC->TimeKill Select 1x, 2x, 4x MIC

Self-validating experimental workflow for determining MIC and time-kill kinetics.

Conclusion

The comparative analysis clearly indicates that the 5-methyl-3-(3-nitrophenyl)isoxazole scaffold [1] and its advanced derivatives [2][3] offer a distinct advantage over traditional antibiotics like Ciprofloxacin and Ampicillin, particularly against multidrug-resistant Gram-negative pathogens like CRAB. By leveraging the electron-withdrawing nature of the meta-nitro group and the lipophilic balance provided by the methyl group, these compounds achieve potent bactericidal activity with high mammalian cell selectivity. Future drug development should focus on optimizing the pharmacokinetic (PK) profiles of these derivatives for in vivo efficacy.

References

  • PubChem Compound Summary for CID 3356096, 5-Methyl-3-(3-nitrophenyl)isoxazole. National Center for Biotechnology Information. URL:[Link]

  • Synthesis and antibacterial evaluation of 5-(3-nitrophenyl)-N'-arylisoxazole-3-carbohydrazide derivatives against Carbapenem-resistant Acinetobacter baumannii. European Journal of Medicinal Chemistry, 2025. URL:[Link]

  • Synthesis, Characterization, DFT Mechanistic Study, Antimicrobial Activity, Molecular Modeling, and ADMET Properties of Novel Pyrazole-isoxazoline Hybrids. ACS Omega, 2022. URL:[Link]

Comparative

A Guide to Cross-Validation of X-ray Crystallography Data for Isoxazole Derivatives: A Case Study Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rati...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational design. X-ray crystallography remains the gold standard for providing high-resolution atomic coordinates, bond lengths, and angles that inform our understanding of structure-activity relationships (SAR). However, the refinement of a crystal structure is a complex process that can be susceptible to overfitting, where the model is adjusted to fit experimental noise rather than the true structural features. This guide provides an in-depth look at the critical process of cross-validation in small-molecule X-ray crystallography, using a representative isoxazole derivative as a case study, to ensure the integrity and reliability of the determined structure.

The Imperative of Cross-Validation in Structural Science

The refinement of a crystal structure involves minimizing the difference between the experimentally observed diffraction pattern and a calculated pattern generated from a theoretical model of the molecule. This is typically quantified by the R-factor. While a low R-factor is desirable, it can be artificially lowered by adding more parameters to the model, a phenomenon known as overfitting.[1][2] To combat this, the technique of cross-validation, through the calculation of a "free" R-factor (R-free), was introduced.[1][3][4]

The core principle of R-free is to set aside a small, random subset of the reflection data (typically 5-10%) from the refinement process.[1][2][4] The bulk of the data (the "working set") is used to refine the structural model. The R-free is then calculated by comparing the model's predicted diffraction data against the omitted "test set".[2][4] A small difference between the R-factor and R-free indicates a well-refined model that is not overfitted.[4]

Case Study: Cross-Validation of a Representative Isoxazole Derivative

While the specific crystallographic data for 5-methyl-3-(3-nitrophenyl)isoxazole is not publicly available, we can illustrate the cross-validation process using a hypothetical, yet realistic, dataset for a similar molecule: 5-methyl-3-phenylisoxazole-4-carboxylic acid . Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7][8]

Experimental Workflow for Data Acquisition and Refinement

The journey from a synthesized compound to a validated crystal structure follows a well-defined path. The following protocol outlines the key steps, emphasizing the points where cross-validation is critical.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol:
  • Synthesis and Crystallization: The target isoxazole derivative is synthesized and purified to homogeneity. Single crystals suitable for X-ray diffraction are grown using techniques like slow evaporation from a suitable solvent system.[9]

  • Data Collection: A single crystal is mounted on a diffractometer. X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern.[9][10]

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. An initial structural model is obtained using direct methods, often with software like SHELXT.[11][12] This model is then refined against the experimental data using a program such as SHELXL.[11][13] During refinement, atomic coordinates, displacement parameters, and other model parameters are adjusted to improve the agreement between the calculated and observed structure factors.[13]

Implementing Cross-Validation:

During the refinement stage, a subset of reflections (e.g., 5%) is flagged for the R-free calculation. The refinement is performed only against the remaining 95% of the data. The R-free value is calculated based on the agreement between the refined model and the 5% of reflections that were excluded from the refinement process.

Comparative Analysis of Refinement Parameters

The following table presents a hypothetical but realistic comparison of crystallographic data and refinement statistics for our case study molecule, both with and without the application of cross-validation principles.

ParameterRefinement without Cross-ValidationRefinement with Cross-ValidationSignificance
Crystal Data
Chemical FormulaC₁₁H₉NO₃C₁₁H₉NO₃Identifies the elemental composition.
Molecular Weight203.19203.19Mass of the molecule.
Crystal SystemMonoclinicMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/nP2₁/nDefines the symmetry operations of the crystal.
Data Collection
Temperature (K)293293Temperature at which data was collected.
Wavelength (Å)0.71073 (Mo Kα)0.71073 (Mo Kα)Wavelength of the X-ray source.
Refinement Statistics
R-factor (R1)0.0350.042A measure of the agreement between the observed and calculated structure factors for the working set of reflections. A lower value is generally better.
R-freeNot calculated0.045A cross-validation metric calculated from a subset of reflections not used in refinement. Helps to detect overfitting.[1][2]
R1 / R-free DifferenceN/A0.003A small difference suggests a good, unbiased model.[4]
Goodness-of-fit (Goof)1.021.05Should be close to 1 for a good refinement.
No. of Reflections17121712 (1626 working, 86 test)Total number of unique diffraction spots measured.
No. of Parameters137137The number of variables refined in the model.

In this hypothetical comparison, the refinement without cross-validation might yield a deceptively low R-factor. However, the introduction of R-free provides a more honest assessment of the model's quality. The small difference between R1 and R-free in the cross-validated refinement suggests that the model is a good representation of the true structure and has not been over-refined.

The Logic of Structural Validation

The process of ensuring a high-quality crystal structure can be visualized as a decision-making pathway.

validation_logic start Initial Structure Solution refine Refine Model against Working Set start->refine calc_r Calculate R-factor refine->calc_r calc_rfree Calculate R-free refine->calc_rfree compare Is R-free ≈ R-factor? calc_r->compare calc_rfree->compare overfit Potential Overfitting: Re-evaluate Model compare->overfit No validated Model is Validated compare->validated Yes overfit->refine

Caption: A flowchart illustrating the role of R-free in the validation process.

Conclusion and Best Practices

Cross-validation using R-free is an indispensable tool in modern X-ray crystallography for ensuring the scientific rigor of a determined structure. For researchers in drug development, relying on a well-validated crystal structure is paramount for making informed decisions in lead optimization and understanding molecular interactions.

Key Takeaways:

  • Always calculate R-free: It is the most reliable indicator against overfitting in crystallographic refinement.

  • Scrutinize the R1 and R-free difference: A large divergence warrants a re-examination of the structural model.

  • Utilize validation software: Tools like PLATON and the IUCr's checkCIF service provide a thorough check of the crystallographic data for consistency and potential errors.[14][15]

  • Consider the context: The quality of the crystal and the resolution of the data will influence the final refinement statistics.

By adhering to these principles, the scientific community can ensure the deposition of high-quality, reliable crystal structures, thereby fostering a more robust foundation for advancements in chemistry and drug discovery.

References

  • Crystallography Software. RCSB PDB. Available from: [Link]

  • CRYSTALS - Chemical Crystallography. University of Oxford. Available from: [Link]

  • X-Ray Crystallography - Software. Purdue University. Available from: [Link]

  • Crystallographic software list. International Union of Crystallography (IUCr). Available from: [Link]

  • Bias in cross-validated free R factors: mitigation of the effects of non-crystallographic symmetry. IUCr Journals. Available from: [Link]

  • Rfree and the Rfree Ratio. I. Derivation of Expected Values of Cross-Validation Residuals Used in Macromolecular Least-Squares Refinement. IUCr Journals. Available from: [Link]

  • X-ray Structure Refinement. Phenix. Available from: [Link]

  • Balakrishnan B, Praveen C, Seshadri PR, Perumal PT. 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole. Acta Crystallographica Section E: Structure Reports Online. 2011;67(Pt 7):o1575.
  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer. Semantic Scholar. Available from: [Link]

  • Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101. Available from: [Link]

  • Protein X-Ray Structure Validation: Key Criteria. Proteopedia. Available from: [Link]

  • New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies. ResearchGate. Available from: [Link]

  • 5-Methyl-3-(3-nitrophenyl)isoxazole. PubChem. Available from: [Link]

  • For X-ray crystallography structures | Analysing and evaluating macromolecular models. PDBe-KB. Available from: [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PubMed Central. Available from: [Link]

  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. ACS Publications. Available from: [Link]

  • Biochemical analysis and X-ray crystallography data for isoxazole... ResearchGate. Available from: [Link]

  • Cross-validation in cryo-EM–based structural modeling. PNAS. Available from: [Link]

  • Positional Methyl Effects in Benzo[e][9][11][16]triazines—Synthesis and Crystal Structure Analysis of 5-Methyl-3-phenylbenzo[e][9][11][16]triazine and Its Precursor, N′-(3-Methyl-2-nitrophenyl)benzohydrazide. MDPI. Available from: [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR. Available from: [Link]

  • Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate. NextSDS. Available from: [Link]

  • Structure validation in chemical crystallography. IUCr Journals. Available from: [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. Available from: [Link]

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. Available from: [Link]

  • CCDC 1843486: Experimental Crystal Structure Determination. National Open Access Monitor, Ireland. Available from: [Link]

  • CIF (Crystallographic Information Framework). Research Data Alliance GitHub. Available from: [Link]

  • Small Molecule X‐ray Crystal Structures at a Crossroads. ResearchGate. Available from: [Link]

  • Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. IUCr Journals. Available from: [Link]

  • Search - Access Structures. CCDC. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

EHS Technical Brief: Disposal Protocols for 5-Methyl-3-(3-nitrophenyl)isoxazole

Here is the comprehensive technical guide and standard operating procedure (SOP) for the safe handling and disposal of 5-Methyl-3-(3-nitrophenyl)isoxazole in a professional laboratory environment. Chemical Profile and Ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive technical guide and standard operating procedure (SOP) for the safe handling and disposal of 5-Methyl-3-(3-nitrophenyl)isoxazole in a professional laboratory environment.

Chemical Profile and Hazard Causality

5-Methyl-3-(3-nitrophenyl)isoxazole (CAS: 58332-81-3) is a synthetic organic compound featuring an isoxazole ring substituted with a methyl group and a nitroaromatic moiety [1]. In drug development and synthetic chemistry, nitroaromatic compounds require stringent handling and disposal protocols due to their distinct physicochemical properties.

The presence of the nitro ( −NO2​ ) group introduces two primary concerns that dictate waste management causality:

  • Environmental Persistence and Toxicity: Nitroaromatics are often resistant to biological degradation and can exhibit significant aquatic toxicity. Improper disposal via standard wastewater systems can lead to bioaccumulation and severe ecological disruption.

  • Thermal Stability: While this specific compound is not classified as a primary explosive, compounds containing nitro groups possess inherent energetic potential. They must be kept away from strong reducing agents, alkali metals, and extreme thermal stress to prevent runaway exothermic reactions during waste storage.

Quantitative Data Summary

The following physicochemical parameters inform the compound's environmental behavior and required containment strategies [1].

ParameterValueRelevance to Waste Management
Molecular Formula C10​H8​N2​O3​ Defines combustion byproducts (requires NOx​ scrubbing during incineration).
Molecular Weight 204.18 g/mol Used for calculating waste mass balances.
XLogP3 2.3Indicates moderate lipophilicity; will partition into organic solvents and resist aqueous washing.
Topological Polar Surface Area 71.9 ŲInfluences adsorption to solid waste matrices (e.g., contaminated silica gel).

Waste Stream Segregation Workflow

To ensure compliance with the Resource Conservation and Recovery Act (RCRA) and standard Environmental Health and Safety (EHS) guidelines [2], waste containing 5-Methyl-3-(3-nitrophenyl)isoxazole must be rigorously segregated.

G Start 5-Methyl-3-(3-nitrophenyl)isoxazole Waste Generation State Physical State? Start->State Solid Solid Waste (Contaminated PPE/Powder) State->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Solution SolidBin Solid Hazardous Waste Container Solid->SolidBin Halogen Halogenated Solvent? Liquid->Halogen NonHal Non-Halogenated Organic Waste Halogen->NonHal No Hal Halogenated Organic Waste Halogen->Hal Yes EHS EHS Collection & Manifesting NonHal->EHS Hal->EHS SolidBin->EHS Incineration Licensed High-Temp Incineration EHS->Incineration

Figure 1: Decision tree for the segregation and disposal routing of isoxazole derivative waste.

Step-by-Step Disposal Methodology

This protocol is a self-validating system: each step ensures the safety of the subsequent step, culminating in final destruction by a licensed facility. Under no circumstances should this compound be disposed of in municipal trash or flushed down the drain.

Phase 1: Containment and Segregation
  • Identify the Waste Matrix: Determine if the 5-Methyl-3-(3-nitrophenyl)isoxazole is in a pure solid form, adsorbed onto a solid matrix (e.g., silica gel from chromatography, contaminated filter paper), or dissolved in a solvent.

  • Select Compatible Receptacles:

    • For Solids: Place in a high-density polyethylene (HDPE) wide-mouth container or a structurally sound, sealable plastic bag.

    • For Liquids: Transfer to a designated, chemically compatible carboy (typically glass or HDPE). Crucial Causality: Segregate halogenated solvents (e.g., dichloromethane) from non-halogenated solvents (e.g., ethyl acetate). Mixing these alters the required incineration temperature and significantly increases disposal costs.

  • Prevent Cross-Contamination: Do not mix nitroaromatic waste with strong oxidizing or reducing agents, as this can create an unstable, potentially reactive mixture in the waste carboy.

Phase 2: Labeling and Storage
  • Apply Hazardous Waste Labels: Immediately affix a standard hazardous waste label to the container as soon as the first drop or grain of waste is introduced.

  • Detail the Composition: Clearly write "5-Methyl-3-(3-nitrophenyl)isoxazole" on the label. Do not use abbreviations or structural formulas. Include the estimated percentage or concentration.

  • Secondary Containment: Store the waste container in a secondary containment tray within a designated, ventilated Satellite Accumulation Area (SAA) away from direct sunlight and heat sources.

Phase 3: EHS Handover and Final Destruction
  • Initiate Pickup Request: Once the container is full (or reaches the facility's time limit, typically 90 days to 1 year depending on generator status), submit a waste pickup request to your institutional EHS department or contracted licensed waste broker.

  • High-Temperature Incineration: The ultimate, scientifically sound disposal method for nitroaromatics is high-temperature incineration at a licensed facility.

    • Mechanism: Incineration at temperatures exceeding 1000°C ensures complete thermal oxidation of the organic framework. The facility's environmental scrubbers will neutralize the resulting nitrogen oxides ( NOx​ ), preventing atmospheric pollution [2].

References

  • National Center for Biotechnology Information (NCBI). "5-Methyl-3-(3-nitrophenyl)isoxazole | C10H8N2O3 | CID 3356096 - PubChem." PubChem Database. Available at:[Link]

  • United States Environmental Protection Agency (EPA). "Hazardous Waste." EPA.gov. Available at:[Link]

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